SQA1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C22H26N4O5 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-[[3,4-dioxo-2-[[(1R)-1-(4-propan-2-ylfuran-2-yl)propyl]amino]cyclobuten-1-yl]amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C22H26N4O5/c1-6-13(15-9-12(10-31-15)11(2)3)24-16-17(21(29)20(16)28)25-14-7-8-23-18(19(14)27)22(30)26(4)5/h7-11,13,24,27H,6H2,1-5H3,(H,23,25)/t13-/m1/s1 |
InChI-Schlüssel |
JSZQMZJVSCVDMA-CYBMUJFWSA-N |
Isomerische SMILES |
CC[C@H](C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O |
Kanonische SMILES |
CCC(C1=CC(=CO1)C(C)C)NC2=C(C(=O)C2=O)NC3=C(C(=NC=C3)C(=O)N(C)C)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SQA1: An In-depth Technical Guide to its Allosteric Antagonism of CCR6
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C-C chemokine receptor 6 (CCR6) is a critical G protein-coupled receptor (GPCR) implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis and inflammatory bowel disease.[1][2] Its exclusive endogenous ligand, CCL20, mediates the migration of various immune cells, such as T helper 17 (Th17) cells and B cells, to sites of inflammation.[1][2] Consequently, the inhibition of CCR6 signaling represents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the mechanism of action of SQA1, a potent, small-molecule allosteric antagonist of CCR6. We will delve into its binding characteristics, its impact on receptor signaling, and the experimental methodologies used to elucidate its function.
This compound's Allosteric Mechanism of Action
This compound is a squaramide derivative that functions as an allosteric antagonist of CCR6.[1][2][3] Unlike orthosteric antagonists that directly compete with the endogenous ligand for the primary binding site, this compound binds to a distinct, intracellular pocket on the CCR6 receptor.[1][2] This binding site is separate from the extracellular CCL20 binding domain.[1][2]
Structural studies, including cryo-electron microscopy, have revealed that the this compound binding pocket overlaps with the site of G protein coupling.[1][2] By occupying this intracellular cavity, this compound sterically hinders the conformational changes in the transmembrane helices that are necessary for G protein engagement and subsequent activation.[1][2] This effectively locks the receptor in an inactive state, preventing the downstream signaling cascade initiated by CCL20 binding.[1][2]
The key features of this compound's mechanism of action are:
-
Allosteric Binding: this compound binds to an intracellular pocket, distinct from the CCL20 binding site.[1][2]
-
Stabilization of Inactive State: The binding of this compound stabilizes a closed, inactive conformation of CCR6.[1][2][3]
-
Steric Hindrance of G Protein Coupling: this compound's position within the receptor physically blocks the site required for G protein interaction, thereby preventing signal transduction.[1][2]
Quantitative Data Summary
The inhibitory potency of this compound on CCR6-mediated cellular responses has been quantified through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay | Cell Type | Reference |
| IC50 | 199 nM | T-cell Chemotaxis | Human CCR6+ T-cells | [1] |
| pIC50 | 6.7 ± 0.8 | T-cell Chemotaxis | Human CCR6+ T-cells | [2] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound's allosteric antagonism of the CCR6 signaling pathway.
Caption: Experimental workflow for a T-cell chemotaxis assay.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound on CCR6.
Cell Culture and Expression
-
Cell Line: HEK293T cells are commonly used for the expression of recombinant GPCRs like CCR6.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Transfection: For transient expression of CCR6, HEK293T cells are transfected with a mammalian expression vector encoding the human CCR6 gene using standard transfection reagents like polyethylenimine (PEI) or commercially available lipid-based reagents.
CCR6+ Human T-Cell Chemotaxis Assay
This assay is designed to measure the ability of this compound to inhibit the migration of primary human T-cells towards the CCR6 ligand, CCL20.
-
Cell Isolation: Primary human CCR6+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Assay Setup: A multi-well transwell plate with a porous membrane (e.g., 5 µm pore size) is used.
-
The lower chamber is filled with assay buffer (e.g., RPMI 1640 with 0.5% BSA) containing a specific concentration of recombinant human CCL20 (e.g., 50 ng/mL).
-
Isolated CCR6+ T-cells are resuspended in the assay buffer.
-
The cell suspension is pre-incubated with various concentrations of this compound (or vehicle control) for a specified time (e.g., 30 minutes) at room temperature.
-
The cell suspension is then added to the upper chamber of the transwell plate.
-
-
Incubation: The plate is incubated for a period that allows for significant cell migration (e.g., 3-4 hours) at 37°C and 5% CO₂.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done using a cell counter, flow cytometry, or a fluorescent dye-based assay after cell lysis.
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each this compound concentration relative to the vehicle control. An IC₅₀ value is determined by fitting the data to a four-parameter logistic dose-response curve.
Thermal Shift Assay (TSA)
This biophysical assay measures the change in the thermal stability of the CCR6 receptor upon ligand binding. An increase in the melting temperature (Tₘ) indicates direct binding and stabilization of the receptor by the ligand.
-
Receptor Preparation: Membranes from HEK293T cells expressing CCR6 are prepared. Cells are harvested, lysed, and the membrane fraction is isolated by ultracentrifugation.
-
Radioligand Binding: The assay can be performed using a radiolabeled ligand that binds to CCR6, such as [³H]-SQA1.
-
Assay Procedure:
-
Aliquots of the CCR6-containing membranes are incubated with a fixed concentration of [³H]-SQA1 in the presence or absence of unlabeled this compound.
-
The samples are subjected to a temperature gradient using a thermal cycler.
-
At various temperatures, samples are rapidly cooled to stop denaturation.
-
The amount of bound radioligand at each temperature is determined by separating the bound from free radioligand (e.g., via filtration through a glass fiber filter) and measuring the radioactivity using a scintillation counter.
-
-
Data Analysis: The Tₘ is defined as the temperature at which 50% of the maximum radioligand binding is lost. The shift in Tₘ in the presence of this compound compared to the apo-receptor indicates stabilization.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is employed to determine the high-resolution three-dimensional structure of the this compound-CCR6 complex, providing direct insight into the binding mode and mechanism of inhibition.
-
Sample Preparation:
-
A stabilized construct of CCR6 is often engineered to improve its homogeneity and stability for structural studies. This may involve the introduction of thermostabilizing mutations and fusion to a soluble protein like BRIL.
-
The purified CCR6 protein is incubated with a saturating concentration of this compound.
-
The complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
-
Data Collection: The frozen grids are imaged in a transmission electron microscope at cryogenic temperatures. A large dataset of particle images is collected.
-
Image Processing and Structure Determination: The particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the this compound-CCR6 complex. The resulting electron density map is used to build an atomic model of the complex.
Effect on Downstream Signaling and Receptor Internalization
The primary mechanism of this compound is the prevention of G protein-mediated signaling. Structural and functional data indicate that this compound binding sterically occludes the G protein binding site, thereby inhibiting downstream signaling cascades such as calcium mobilization and chemotaxis.[1][2]
The effect of this compound on other aspects of GPCR regulation, such as β-arrestin recruitment and subsequent receptor internalization, has not been extensively reported in the available literature. Typically, upon agonist binding, GPCRs are phosphorylated, leading to β-arrestin binding, which desensitizes the receptor and can trigger its internalization. As this compound stabilizes an inactive conformation and does not promote G protein activation, it is plausible that it does not induce β-arrestin-mediated internalization. However, specific experimental data on the effect of this compound on CCR6 internalization is currently lacking and represents an area for future investigation.
Conclusion
This compound is a potent allosteric antagonist of CCR6 with a well-defined mechanism of action. By binding to an intracellular pocket that overlaps with the G protein coupling site, this compound effectively locks the receptor in an inactive conformation, preventing the initiation of downstream signaling pathways that are crucial for inflammatory cell migration. The quantitative data and structural insights summarized in this guide provide a solid foundation for researchers and drug developers working on the modulation of the CCR6-CCL20 axis for the treatment of autoimmune and inflammatory diseases. Further investigation into the effects of this compound on receptor internalization and desensitization could provide an even more complete understanding of its pharmacological profile.
References
SQA1 Binding Site on the CCR6 Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding site of the squaramide-based antagonist, SQA1, on the C-C chemokine receptor type 6 (CCR6). CCR6 is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking and is implicated in various autoimmune and inflammatory diseases.[1][2][3] Understanding the molecular interactions between small molecule antagonists like this compound and CCR6 is crucial for the development of novel therapeutics targeting this receptor.
The this compound Binding Pocket: An Intracellular Allosteric Site
Recent cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel intracellular allosteric pocket on the CCR6 receptor.[4][5] This is in contrast to the binding of its natural ligand, CCL20, which interacts with the extracellular domain of the receptor.[6][7][8] The this compound binding site is located within the transmembrane (TM) bundle, overlapping with the canonical G protein-binding site.[1][4]
The binding of this compound stabilizes an inactive conformation of CCR6, thereby preventing the conformational changes required for G protein coupling and subsequent downstream signaling.[4] This mechanism of action classifies this compound as an allosteric antagonist.[4][9]
The intracellular binding pocket for this compound is formed by residues from transmembrane helices 1, 2, 3, 6, 7, and helix 8.[4] A key feature of this pocket is the presence of a glycine residue (G3208.47) at the junction of TM7 and helix 8. The absence of a side chain at this position creates a cavity that accommodates the squaramide core of this compound.[4]
Key Interacting Residues and Quantitative Binding Data
The interaction between this compound and CCR6 is characterized by extensive polar contacts, including salt bridges and hydrogen bonds. The squaramide-picolinamide core of this compound is central to these interactions.[4]
Table 1: Key CCR6 Residues Involved in this compound Binding and Effects of Mutations
| Interacting Residue | Transmembrane Helix | Type of Interaction with this compound | Effect of Mutation on this compound Binding |
| Ser792.37 | TM2 | Hydrogen Bond | Abolished upon S792.37A mutation |
| Thr812.39 | TM2 | Hydrogen Bond | Abolished upon T812.39L mutation |
| Asp822.40 | TM2 | Salt Bridge with squaramide NHs | Abolished upon D822.40N mutation |
| Arg1433.50 | TM3 | Hydrogen Bond | Abolished upon R1433.50A mutation |
| Gly3208.47 | TM7-Helix 8 Linker | Forms part of the binding pocket | Abolished upon G3208.47V mutation |
| Lys3228.49 | Helix 8 | Hydrogen Bond | Abolished upon K3228.49A mutation |
Table 2: Quantitative Binding and Inhibition Data for this compound
| Parameter | Value | Experimental Context |
| KD ([3H]-SQA1 binding) | 250 ± 22 nM | Saturation binding on wild-type CCR6 |
| IC50 (Chemotaxis Inhibition) | 199 nM | Inhibition of CCL20-mediated chemotaxis in human T-cells |
| pIC50 (Chemotaxis Inhibition) | 6.7 ± 0.8 | Inhibition of CCL20-mediated chemotaxis in human T-cells |
Experimental Protocols
The characterization of the this compound binding site on CCR6 involved several key experimental techniques. Below are detailed methodologies for these experiments.
Cryo-Electron Microscopy (Cryo-EM)
Objective: To determine the high-resolution structure of the CCR6-SQA1 complex.
Methodology:
-
Protein Expression and Purification: An engineered CCR6 construct with enhanced stability (containing thermostabilizing mutations and a BRIL fusion) is expressed in insect cells.[4] The receptor is purified using affinity chromatography.
-
Complex Formation: The purified CCR6 is incubated with this compound and another allosteric antagonist, OXM1, to form a ternary complex.[4] An anti-BRIL Fab and an anti-Fab nanobody are added to serve as fiducial markers for cryo-EM analysis.[4]
-
Grid Preparation and Data Collection: The complex solution is applied to cryo-EM grids, vitrified in liquid ethane, and screened for ice quality. Data is collected on a high-end transmission electron microscope.
-
Image Processing and 3D Reconstruction: Movie frames are aligned and corrected for beam-induced motion. Particles are picked, classified, and used to generate a 3D reconstruction of the complex.
-
Model Building and Refinement: An initial model of the complex is fitted into the cryo-EM density map and refined to produce the final high-resolution structure.
Radioligand Saturation Binding Assay
Objective: To determine the binding affinity (KD) of this compound to CCR6.
Methodology:
-
Cell Culture and Membrane Preparation: Cells expressing wild-type or mutant CCR6 are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: Membranes are incubated with increasing concentrations of radiolabeled this compound (e.g., [3H]-SQA1) in a suitable binding buffer.
-
Separation of Bound and Free Ligand: The binding reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound. Specific binding is calculated by subtracting non-specific from total binding. The KD is determined by fitting the specific binding data to a one-site binding model using non-linear regression.[4]
T-Cell Chemotaxis Assay
Objective: To assess the inhibitory effect of this compound on CCL20-induced cell migration.
Methodology:
-
Cell Isolation: Primary human T-cells expressing endogenous CCR6 are isolated from peripheral blood.
-
Assay Setup: A multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells is used.
-
Treatment: T-cells are pre-incubated with varying concentrations of this compound.
-
Migration: The treated cells are placed in the upper wells, and a solution containing the chemoattractant CCL20 is placed in the lower wells. The plate is incubated to allow cell migration.
-
Quantification: The number of cells that have migrated to the lower wells is quantified, for example, by flow cytometry.
-
Data Analysis: The percentage of inhibition of migration at each this compound concentration is calculated relative to the control (no this compound). The IC50 value is determined by fitting the dose-response curve.[4]
Visualizations
This compound-CCR6 Interaction Diagram
References
- 1. Structural basis for CCR6 modulation by allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCR6 | Abcam [abcam.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Role of SAA1 and ANXA1 in Inflammatory Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammatory diseases represent a significant burden on global health, necessitating a deeper understanding of the molecular mechanisms that drive their pathogenesis. This technical guide provides a comprehensive overview of the roles of two key proteins, Serum Amyloid A1 (SAA1) and Annexin A1 (ANXA1), in preclinical models of inflammatory diseases. It is highly probable that the query "SQA1" was a typographical error, and the intended subjects were SAA1 and ANXA1, both of which are central to the inflammatory response. This document will delve into their respective mechanisms of action, signaling pathways, and quantifiable effects in widely-used animal models, providing researchers and drug development professionals with a foundational resource for targeting these pathways.
Serum Amyloid A1 (SAA1) in Inflammatory Disease Models
Serum Amyloid A1 (SAA1) is an acute-phase reactant protein primarily produced by the liver in response to inflammatory stimuli. Its levels can increase up to 1000-fold during acute inflammation. While historically used as a biomarker for inflammation, emerging evidence elucidates its active role in modulating immune responses and exacerbating inflammatory conditions.
Mechanism of Action and Signaling Pathways
SAA1 exerts its effects by binding to several receptors, including Toll-like receptor 2 (TLR2), Toll-like receptor 4 (TLR4), and the formyl peptide receptor 2 (FPR2)/lipoxin A4 receptor (ALX).[1] This engagement triggers downstream signaling cascades that promote the production of pro-inflammatory cytokines and chemokines.
A key pathway involves the induction of T helper 17 (TH17) cells. SAA1, in conjunction with STAT3-activating cytokines like IL-6, can directly promote the differentiation of pathogenic TH17 cells, which are critical drivers of autoimmune and inflammatory diseases.[2][3] This process is independent of TGF-β signaling and involves the activation of the MAPK pathway, specifically p38 phosphorylation.[2]
// Nodes SAA1 [label="SAA1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR2 [label="TLR2", fillcolor="#FBBC05", fontcolor="#202124"]; FPR2_ALX [label="FPR2/ALX", fillcolor="#FBBC05", fontcolor="#202124"]; MAPK [label="MAPK (p38)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IL6 [label="IL-6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Naive_T_Cell [label="Naive CD4+ T Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; TH17_Cell [label="Pathogenic TH17 Cell", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IL17 [label="IL-17", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges SAA1 -> TLR2 [label="Binds"]; SAA1 -> FPR2_ALX [label="Binds"]; TLR2 -> MAPK [label="Activates"]; IL6 -> STAT3 [label="Activates"]; SAA1 -> Naive_T_Cell [label="Acts on"]; STAT3 -> Naive_T_Cell [label="Acts on"]; Naive_T_Cell -> TH17_Cell [label="Differentiates to"]; TH17_Cell -> IL17 [label="Produces"]; IL17 -> Inflammation [label="Promotes"]; MAPK -> Inflammation [label="Promotes"]; } caption: SAA1 Signaling Pathway in T-Cell Differentiation.
Role in Inflammatory Disease Models
1.2.1. Collagen-Induced Arthritis (CIA)
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis (RA). In this model, immunization with type II collagen leads to an autoimmune response targeting the joints, characterized by synovitis, cartilage degradation, and bone erosion.[4] SAA is implicated in the pathogenesis of RA, with elevated levels found in the synovial fluid of patients.[1]
-
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice [5][6][7][8][9]
-
Animals: DBA/1 (H-2q) mice, 7-8 weeks old.
-
Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 0.1 ml of the emulsion subcutaneously at the base of the tail.
-
Booster (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Administer a booster injection at a different site near the base of the tail.
-
Disease Assessment: Monitor mice for signs of arthritis starting from day 21. Score each paw based on the severity of swelling and erythema (e.g., on a scale of 0-4). The onset of arthritis is typically between days 28 and 35.[5]
-
1.2.2. Inflammatory Bowel Disease (IBD)
In models of IBD, such as dextran sulfate sodium (DSS)-induced colitis, SAA1 has been identified as a key link between the gut microbiota, mucosal T cells, and the tissue environment.[10] Studies have shown that SAA1 expression is elevated in the colonic mucosa of IBD patients and correlates with disease activity.
Quantitative Data
| Disease Model | Parameter | Observation | Reference |
| Rheumatoid Arthritis (Patients) | Serum SAA Levels | Significantly higher in RA patients compared to healthy controls. | [11] |
| Rheumatoid Arthritis (Patients) | SAA/CRP Ratio | Influenced by SAA1 genotype, with the 1.5/1.5 genotype showing the highest ratio. | [12] |
| Crohn's Disease (Patients) | SAA1/2 Expression | Increased in colon samples from Crohn's Disease patients compared to controls. | [13] |
| Experimental Autoimmune Encephalomyelitis (EAE) | TH17 Cell Differentiation | SAA1 in combination with IL-6 potently induces TH17 cell differentiation in vitro. | [2] |
Annexin A1 (ANXA1) in Inflammatory Disease Models
Annexin A1 (ANXA1) is a glucocorticoid-regulated protein with potent anti-inflammatory and pro-resolving properties. It is expressed in various cell types, including neutrophils, macrophages, and epithelial cells. ANXA1's protective effects have been demonstrated in a multitude of inflammatory disease models.
Mechanism of Action and Signaling Pathways
ANXA1 exerts its anti-inflammatory effects primarily through the formyl peptide receptor 2 (FPR2)/ALX.[14] Activation of this receptor on leukocytes inhibits their transmigration across the endothelium, reduces the production of pro-inflammatory mediators, and promotes the clearance of apoptotic cells (efferocytosis), thereby facilitating the resolution of inflammation.[15]
In the context of intestinal inflammation, ANXA1 released from injured intestinal epithelial cells can upregulate the expression of the inhibitory receptor NKG2A on Natural Killer (NK) cells. This interaction is believed to suppress the progression of colitis.[16]
// Nodes ANXA1 [label="ANXA1", fillcolor="#34A853", fontcolor="#FFFFFF"]; FPR2_ALX [label="FPR2/ALX", fillcolor="#FBBC05", fontcolor="#202124"]; Neutrophil [label="Neutrophil", fillcolor="#F1F3F4", fontcolor="#202124"]; Adhesion [label="Adhesion & Transmigration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Macrophage [label="Macrophage", fillcolor="#F1F3F4", fontcolor="#202124"]; Efferocytosis [label="Efferocytosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Inflammation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ANXA1 -> FPR2_ALX [label="Binds"]; FPR2_ALX -> Neutrophil [label="Acts on"]; Neutrophil -> Adhesion [label="Inhibits"]; Neutrophil -> Apoptosis [label="Promotes"]; Apoptosis -> Macrophage [label="Signal for"]; Macrophage -> Efferocytosis [label="Performs"]; Efferocytosis -> Resolution [label="Leads to"]; Adhesion -> Resolution [style=invis]; } caption: ANXA1 Anti-inflammatory Signaling Pathway.
Role in Inflammatory Disease Models
2.2.1. Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is a widely used and reproducible model of IBD. Oral administration of DSS damages the colonic epithelium, leading to an inflammatory response that mimics aspects of ulcerative colitis.
ANXA1-deficient mice exhibit increased susceptibility to DSS-induced colitis, with more severe weight loss, higher disease activity index, and increased rectal bleeding compared to wild-type mice.[10] Furthermore, these mice show impaired recovery following the withdrawal of DSS, indicating a role for ANXA1 in mucosal healing and the resolution of inflammation.[10]
-
Experimental Protocol: DSS-Induced Colitis in Mice [4][17][18][19][20]
-
Animals: C57BL/6 mice.
-
Induction: Administer 1.5% - 3.0% (w/v) DSS in the drinking water for 5-7 days.
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the stool daily. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Assessment: At the end of the study, sacrifice the mice and collect the colon for measurement of length (colitis leads to colon shortening) and histological analysis of inflammation and tissue damage.
-
2.2.2. Other Inflammatory Models
The protective and anti-inflammatory role of ANXA1 has been demonstrated in various other animal models, including endotoxemia, peritonitis, arthritis, and cerebral and myocardial ischemia.[21] In models of arthritis, ANXA1-deficient mice develop more severe inflammatory lesions in the cartilage.[21]
Quantitative Data
| Disease Model/Condition | Parameter | Observation | Reference |
| DSS-Induced Colitis (AnxA1-/- mice) | Weight Loss | Significantly higher in AnxA1-/- mice compared to wild-type controls. | [10] |
| DSS-Induced Colitis (AnxA1-/- mice) | Disease Activity Index (DAI) | Sustained increase in AnxA1-/- mice compared to wild-type controls. | [10] |
| Crohn's Disease (Patients) | ANXA1 mRNA Expression in PBMCs | Significantly lower in IBD patients compared to healthy controls. | [22] |
| Crohn's Disease (Patients) | Plasma ANXA1 Levels | Lower in IBD patients compared to healthy controls. | [22] |
| Crohn's Disease (Patients) | ANXA1 Expression Capacity | Higher intrinsic ANXA1 expression is associated with milder inflammation and a less severe clinical course. | [23][24][25] |
Conclusion and Future Directions
Both SAA1 and ANXA1 are critical players in the complex interplay of factors that govern inflammatory diseases. SAA1 acts as a potent pro-inflammatory mediator, driving pathogenic T-cell differentiation and perpetuating the inflammatory cascade. In contrast, ANXA1 serves as a crucial anti-inflammatory and pro-resolving molecule, limiting leukocyte infiltration and promoting tissue repair.
The detailed understanding of their opposing roles and the signaling pathways they modulate offers promising avenues for therapeutic intervention. Targeting SAA1 or its receptors could represent a novel strategy to dampen chronic inflammation, while agonists of the ANXA1-FPR2/ALX pathway hold therapeutic potential for promoting the resolution of inflammation and tissue healing. Further research into the intricate regulation and context-dependent functions of these proteins will be essential for the development of targeted and effective therapies for a range of inflammatory disorders.
References
- 1. Emerging functions of serum amyloid A in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Amyloid A Proteins Induce Pathogenic TH17 Cells and Promote Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Amyloid A Proteins Induce Pathogenic Th17 Cells and Promote Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 8. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 9. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin A1 Regulates Intestinal Mucosal Injury, Inflammation, and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between serum amyloid A and rheumatoid arthritis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relative serum amyloid A (SAA) values: the influence of SAA1 genotypes and corticosteroid treatment in Japanese patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Advancements of Annexin A1 in inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin A1 and the Resolution of Inflammation: Modulation of Neutrophil Recruitment, Apoptosis, and Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ANXA1 released from intestinal epithelial cells alleviate DSS-induced colitis by improving NKG2A expression of Natural Killer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSS-induced experimental colitis in mice [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. yeasenbio.com [yeasenbio.com]
- 21. Annexin A1 and Autoimmunity: From Basic Science to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.plos.org [journals.plos.org]
- 23. Annexin A1 Expression Capacity as a Determinant for Disease Severity in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Annexin A1 Expression Capacity as a Determinant for Disease Severity in Crohn’s Disease | Digestive Diseases | Karger Publishers [karger.com]
- 25. portal.fis.tum.de [portal.fis.tum.de]
SQA1: A Squaramide-Based Antagonist for the DNA Repair Nuclease SNM1A
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: SQA1 is a novel, synthetic squaramide derivative that has demonstrated significant promise as a potent antagonist of the SNM1A nuclease. SNM1A (Sensitive to Nitrogen Mustard 1A) is a zinc-dependent 5'-3' exonuclease crucial for the repair of DNA interstrand cross-links (ICLs). ICLs are highly cytotoxic DNA lesions that covalently link both strands of the DNA double helix, thereby preventing essential cellular processes like replication and transcription. By inhibiting SNM1A, this compound effectively disrupts a key DNA repair pathway. This mechanism of action makes this compound a compelling candidate for enhancing the efficacy of DNA cross-linking chemotherapeutic agents, particularly in cancers that have developed resistance through the upregulation of ICL repair pathways. This document provides a comprehensive technical overview of this compound, including its quantitative inhibitory data, the signaling pathway it modulates, and detailed experimental protocols for its synthesis and evaluation.
Quantitative Data Presentation
The antagonist activity of this compound and related compounds has been quantified through various in vitro assays. The data presented below summarizes the inhibitory potency against SNM1A and the membrane permeability, which is a critical parameter for cellular activity and drug development.
| Compound | Target | Assay Type | Value | Units | Reference |
| This compound (Compound 9) | SNM1A | IC50 Determination | 456 | µM | [1] |
| Thiosquaramide Analog (Compound 31) | SNM1A | IC50 Determination | 238 | µM | [1] |
| This compound (Compound 9) | Membrane Permeability | PAMPA | -4.1 ± 0.6 | logPe | [1] |
| N-hydroxysquaramide Analog (Compound 8) | Membrane Permeability | PAMPA | -4.6 ± 0.4 | logPe | [1] |
Mechanism of Action
This compound functions as an antagonist by inhibiting the catalytic activity of the SNM1A nuclease. SNM1A is a metalloenzyme that relies on a zinc ion (Zn²⁺) within its active site for its exonuclease function. The squaric acid moiety of this compound is believed to act as a zinc-binding group (ZBG).[1][2] By chelating the catalytic zinc ion, this compound prevents the enzyme from binding to and processing its DNA substrate, effectively halting the DNA repair process. The structure-activity relationship studies indicate that the squaric acid and N-hydroxysquaramide moieties are particularly effective for inhibition.[1] The ability of squaramides to chelate cations through their two carbonyl oxygen atoms is a key feature of their inhibitory mechanism.[2]
Signaling Pathway: DNA Interstrand Cross-link (ICL) Repair
This compound antagonizes the DNA Interstrand Cross-link (ICL) repair pathway, a critical cellular defense mechanism against DNA damage. In replicating human cells, the repair of an ICL is a complex process involving multiple enzymes. The process is initiated by the incision of one DNA strand on either side of the cross-link, a step mediated by nucleases like XPF–ERCC1. Following this "unhooking," SNM1A is recruited to the site. Its 5'–3' exonuclease activity is then responsible for digesting the DNA strand past the cross-link, which is a critical step for the subsequent repair and restoration of the DNA duplex.[3][4] By blocking SNM1A, this compound creates a critical failure point in this pathway, leading to the accumulation of unresolved ICLs and replication-associated double-strand breaks, ultimately resulting in cell death.[4]
Experimental Protocols
Synthesis of this compound (Thymidine Derivative 9)
This compound is synthesized from 3′-amino-3′-deoxythymidine via a two-step process involving the formation of a squaryl monoamide intermediate followed by hydrolysis.
-
Step 1: Synthesis of Squaryl Monoamide Intermediate (Compound 6)
-
Dissolve 3′-amino-3′-deoxythymidine (prepared as previously described in the literature) in an appropriate solvent such as ethanol.[1]
-
Add diethyl squarate to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product, squaryl monoamide 6, is purified using standard chromatographic techniques.[1]
-
-
Step 2: Hydrolysis to this compound (Compound 9)
-
Dissolve the purified squaryl monoamide intermediate 6 in a suitable solvent system.
-
Induce hydrolysis under basic conditions (e.g., using a mild base).[1]
-
Monitor the reaction for the conversion of the monoamide to the squaric acid derivative.
-
After the reaction is complete, neutralize the mixture and purify the final product, this compound (Compound 9), using column chromatography or recrystallization to yield the desired compound. The reported yield for this step is modest (22%).[1]
-
In Vitro SNM1A Inhibition Assay (IC50 Determination)
The inhibitory potency of this compound against SNM1A is determined using a real-time fluorescence assay. This assay measures the nuclease activity of SNM1A on a fluorophore-labeled oligonucleotide substrate.
-
Materials:
-
Purified recombinant SNM1A enzyme.
-
Fluorophore-labeled 21-mer oligonucleotide substrate.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives).
-
This compound (and other test compounds) dissolved in DMSO.
-
96-well microplate compatible with a fluorescence plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the SNM1A enzyme to each well.
-
Add the various concentrations of this compound to the wells. Include control wells with DMSO only (no inhibitor) and wells without the enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for 5 minutes at 37 °C to allow for binding.[1]
-
Initiate the enzymatic reaction by adding the fluorophore-labeled oligonucleotide substrate to all wells.
-
Monitor the increase in fluorescence in real-time using a plate reader set to the appropriate excitation and emission wavelengths. The digestion of the substrate by SNM1A leads to a change in the fluorescence signal.
-
Record the reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[1]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is used to predict the passive permeability of a compound across the blood-brain barrier or intestinal epithelium.
-
Materials:
-
PAMPA sandwich plate (e.g., a 96-well filter plate coated with a lipid solution to form an artificial membrane, and a 96-well acceptor plate).
-
Phosphate-buffered saline (PBS) at pH 7.4.
-
This compound dissolved in PBS.
-
UV-Vis plate reader.
-
-
Procedure:
-
Add the this compound solution to the wells of the donor filter plate.
-
Fill the wells of the acceptor plate with fresh PBS.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two solutions.
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor chamber.
-
After incubation, separate the plates and measure the concentration of this compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe) using established equations that account for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time. The result is typically expressed as logPe.[1]
-
Conclusion
This compound represents a promising new class of antagonists targeting the DNA repair nuclease SNM1A. Its ability to inhibit a key enzyme in the interstrand cross-link repair pathway provides a clear mechanism for potentiating the effects of existing DNA-damaging chemotherapies. The quantitative data confirms its inhibitory activity, and its demonstrated membrane permeability suggests potential for cellular and in vivo applications. The detailed protocols provided herein offer a framework for the further synthesis, evaluation, and optimization of this compound and related squaramide derivatives as novel therapeutic agents in oncology.
References
- 1. Synthesis and evaluation of squaramide and thiosquaramide inhibitors of the DNA repair enzyme SNM1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SNM1A DNA repair nuclease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human SNM1A and XPF–ERCC1 collaborate to initiate DNA interstrand cross-link repair - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: In Vitro Characterization of SQA1 Activity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "SQA1" is not consistently associated with a specific, well-characterized protein in publicly available scientific literature. The information presented in this guide is based on established principles of in vitro enzyme and protein characterization and may need to be adapted based on the specific nature of a protein designated "this compound" within a particular research context. The provided protocols and data tables are templates that will require specific details (e.g., substrate identity, buffer composition, specific activity) for the actual protein of interest.
Introduction to this compound
For the purposes of this guide, we will hypothesize that this compound is a novel enzyme. The initial steps in characterizing any new enzyme involve determining its fundamental catalytic properties, identifying its substrates and inhibitors, and understanding its role within cellular signaling pathways. This guide outlines a comprehensive approach to the in vitro characterization of such a putative enzyme, "this compound".
Quantitative Data Summary
Effective characterization relies on the systematic collection and organization of quantitative data. The following tables provide a structured format for summarizing the key parameters of this compound activity.
Table 1: this compound Enzymatic Kinetic Parameters
| Parameter | Value | Units | Conditions |
| Michaelis Constant (KM) | [Insert Value] | µM | [Specify buffer, pH, temp] |
| Maximum Velocity (Vmax) | [Insert Value] | µmol/min/mg | [Specify buffer, pH, temp] |
| Catalytic Constant (kcat) | [Insert Value] | s-1 | [Specify buffer, pH, temp] |
| Catalytic Efficiency (kcat/KM) | [Insert Value] | M-1s-1 | [Specify buffer, pH, temp] |
| Optimal pH | [Insert Value] | - | [Specify buffer system] |
| Optimal Temperature | [Insert Value] | °C | [Specify buffer system] |
Table 2: this compound Substrate Specificity
| Substrate | Relative Activity (%) | KM (µM) | kcat (s-1) |
| [Substrate A] | 100 | [Value] | [Value] |
| [Substrate B] | [Value] | [Value] | [Value] |
| [Substrate C] | [Value] | [Value] | [Value] |
Table 3: this compound Inhibitor Analysis
| Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| [Inhibitor X] | [Value] | [Value] | [e.g., Competitive, Non-competitive] |
| [Inhibitor Y] | [Value] | [Value] | [e.g., Competitive, Non-competitive] |
| [Inhibitor Z] | [Value] | [Value] | [e.g., Uncompetitive, Mixed] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound activity in vitro.
This compound Enzyme Kinetics Assay (Michaelis-Menten Analysis)
This protocol is designed to determine the KM and Vmax of this compound.
Materials:
-
Purified this compound enzyme
-
Substrate stock solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl2)
-
Quenching solution (e.g., 1 M HCl or 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of substrate dilutions in reaction buffer, typically ranging from 0.1x to 10x the expected KM.
-
Add a fixed concentration of purified this compound enzyme to each well of the microplate.
-
Initiate the reaction by adding the various concentrations of the substrate to the wells containing the enzyme.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution.
-
Measure the product formation using a suitable detection method (e.g., absorbance, fluorescence) with a microplate reader.
-
Plot the initial reaction velocity (V0) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine KM and Vmax.
This compound Substrate Specificity Assay
This protocol assesses the activity of this compound with a panel of potential substrates.
Materials:
-
Purified this compound enzyme
-
A panel of potential substrates
-
Reaction buffer
-
Quenching solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of each potential substrate at a fixed, saturating concentration (e.g., 10x KM of the primary substrate).
-
Add a fixed concentration of purified this compound to the wells of a microplate.
-
Initiate the reactions by adding each of the different substrates to separate wells.
-
Incubate at a constant temperature for a fixed time.
-
Stop the reactions with a quenching solution.
-
Quantify product formation for each substrate.
-
Express the activity for each substrate as a percentage of the activity observed with the primary (or most active) substrate.
This compound Inhibitor Screening Assay (IC50 Determination)
This protocol is used to determine the concentration of an inhibitor that reduces this compound activity by 50% (IC50).
Materials:
-
Purified this compound enzyme
-
Substrate (at a concentration equal to KM)
-
Serial dilutions of the test inhibitor
-
Reaction buffer
-
Quenching solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the reaction buffer.
-
Add a fixed concentration of this compound to the wells of a microplate.
-
Add the inhibitor dilutions to the wells and pre-incubate for a short period (e.g., 15 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate at its KM concentration.
-
Incubate at a constant temperature for a fixed time.
-
Stop the reaction and measure product formation.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
Visualizations: Signaling Pathways and Workflows
Visual diagrams are crucial for understanding complex biological processes and experimental designs.
Hypothetical this compound Signaling Pathway
This diagram illustrates a potential signaling cascade involving this compound, where it is activated by an upstream kinase and, in turn, acts on downstream effectors.
Caption: Hypothetical this compound signaling cascade.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments for the in vitro characterization of this compound.
Caption: Workflow for in vitro this compound characterization.
Logical Relationship of Kinetic Parameters
This diagram illustrates the relationship between the core enzyme kinetic parameters.
Caption: Relationship between enzyme kinetic parameters.
The Discovery and Synthesis of SQA1: A Novel Allosteric Antagonist of the CCR6 Chemokine Receptor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SQA1 is a potent and selective squaramide-based allosteric antagonist of the C-C chemokine receptor type 6 (CCR6). Initially identified through a high-throughput screening campaign, this compound has emerged as a valuable tool for studying the role of the CCR6-CCL20 signaling axis in various inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.
Discovery of this compound
The discovery of this compound was the result of a targeted effort to identify novel modulators of the CCR6 receptor, a key mediator of immune cell migration. A high-throughput screening campaign was conducted to identify small molecules that could inhibit the binding of the natural ligand, CCL20, to CCR6. This screening effort led to the identification of a squaramide-based compound, later designated this compound, as a potent allosteric antagonist of the receptor.[1]
Further investigation revealed that this compound also exhibits inhibitory activity against the related chemokine receptor, CXCR2.[1] However, subsequent lead optimization efforts focused on enhancing its selectivity for CCR6. The discovery of this compound and its unique intracellular binding site, distinct from the orthosteric ligand binding site, provided a novel structural basis for the development of allosteric modulators of CCR6.[2]
Synthesis of this compound
While the exact, detailed synthesis of this compound is proprietary, the general synthesis of potent, squaramide-based CCR6 antagonists has been described in the literature. The synthesis of a closely related analog, PF-07054894, provides a representative scheme for the preparation of this compound.[3][4][5] The core of the synthesis involves the sequential substitution of a squarate ester with two different amine-containing fragments.
A generalized synthetic approach is outlined below:
-
Preparation of Key Amine Fragments: The synthesis begins with the preparation of two key amine-containing building blocks. The specific structures of these fragments are crucial for the potency and selectivity of the final compound.
-
Sequential Squaramide Formation: Diethyl squarate is treated with the first amine fragment in the presence of a base to form a mono-substituted squaramate. Subsequent reaction with the second amine fragment yields the final asymmetric squaramide product, this compound.
-
Purification: The final compound is purified using standard chromatographic techniques to yield the desired product with high purity.
Quantitative Data Summary
The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Receptor | Value | Assay Type |
| pIC50 | Human CCR6 | 6.7 ± 0.8 | Chemotaxis Assay |
| Kd | Human CCR6 | 0.18 µM | Radioligand Binding Assay |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric antagonist of CCR6. It binds to a distinct intracellular pocket on the receptor, which is separate from the binding site of the endogenous ligand CCL20.[2][6] This binding stabilizes an inactive conformation of the receptor, thereby preventing G-protein coupling and downstream signaling.
The CCR6 signaling pathway is initiated by the binding of its ligand, CCL20. This activates the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then modulate the activity of various downstream effector molecules, including adenylyl cyclase and phospholipase C, ultimately leading to cellular responses such as chemotaxis, proliferation, and survival. Key downstream signaling cascades include the MAPK/ERK and RhoA pathways.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound for the CCR6 receptor.
Materials:
-
HEPES buffer
-
Membrane preparations from cells expressing CCR6
-
Radiolabeled this compound (e.g., [³H]-SQA1)
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a 96-well plate, add a fixed concentration of radiolabeled this compound to each well.
-
Add the serially diluted unlabeled this compound to the wells.
-
Add the CCR6 membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to a Ki value.
Chemotaxis Assay
This functional assay measures the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.[7]
Materials:
-
CCR6-expressing cells (e.g., T-lymphocytes)
-
Chemotaxis chambers (e.g., Transwell plates)
-
Recombinant human CCL20
-
This compound
-
Cell culture medium
-
Fluorescent dye for cell quantification
Protocol:
-
Culture CCR6-expressing cells and resuspend them in serum-free medium.
-
Prepare a solution of CCL20 in the lower chamber of the chemotaxis plate.
-
In the upper chamber, add the cell suspension pre-incubated with various concentrations of this compound.
-
Incubate the plate for several hours at 37°C in a CO₂ incubator to allow for cell migration.
-
After incubation, remove the non-migrated cells from the top of the filter.
-
Fix and stain the migrated cells on the bottom of the filter.
-
Quantify the number of migrated cells by counting under a microscope or by using a fluorescent plate reader after cell lysis and addition of a fluorescent dye.
-
Calculate the percent inhibition of chemotaxis for each concentration of this compound and determine the pIC50 value.
Thermal Shift Assay (TSA)
This assay is used to assess the direct binding of this compound to the CCR6 receptor by measuring changes in the thermal stability of the protein upon ligand binding.[8][9][10]
Materials:
-
Purified CCR6 protein
-
Fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
This compound
-
Real-time PCR instrument with a thermal melting curve analysis module
Protocol:
-
Prepare a solution of purified CCR6 protein in a suitable buffer.
-
Add the fluorescent dye to the protein solution.
-
Add varying concentrations of this compound to the protein-dye mixture.
-
Place the samples in a real-time PCR instrument.
-
Perform a thermal melt experiment by gradually increasing the temperature and monitoring the fluorescence.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.
-
An increase in the Tm in the presence of this compound indicates direct binding and stabilization of the receptor.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for the discovery and characterization of a compound like this compound.
Conclusion
This compound represents a significant advancement in the development of selective CCR6 antagonists. Its unique allosteric mechanism of action and well-characterized in vitro profile make it an invaluable research tool for elucidating the role of the CCR6-CCL20 axis in health and disease. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.
References
- 1. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for CCR6 modulation by allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Early Process Development of PF-07054894, a Squaramide-Based Antagonist of CâC Chemokine Receptor Type 6 (CCR6) - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peakproteins.com [peakproteins.com]
SQA1: A Technical Guide to its Selectivity for Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SQA1 is a synthetic, small-molecule, squaramide-based antagonist that has demonstrated significant activity at specific chemokine receptors. This technical guide provides a comprehensive overview of the selectivity profile of this compound, focusing on its interactions with CCR6 and CXCR2. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and drug development professionals working in the field of chemokine receptor modulation.
Core Mechanism of Action
This compound functions as an allosteric antagonist. Structural studies have revealed that this compound binds to a conserved intracellular pocket of both CCR6 and CXCR2. This binding site overlaps with the G protein-binding site, and the presence of this compound stabilizes the receptor in a closed, inactive conformation. This mechanism effectively prevents the receptor from coupling to intracellular signaling pathways upon chemokine binding.
Quantitative Selectivity Profile of this compound and Analogs
The following table summarizes the available quantitative data for this compound and its structurally related analog, compound 17a, against a panel of chemokine receptors. This data highlights the dual antagonistic activity of this chemical series.
| Compound | Target Receptor | Ligand | Assay Type | Parameter | Value |
| This compound | CCR6 | CCL20 | Radioligand Binding | Kd | 250 nM[1] |
| This compound | CCR6 | CCL20 | T-cell Chemotaxis | pIC50 | 6.7 ± 0.8 |
| Compound 17a | CCR6 | CCL20 | β-arrestin Coupling | % Antagonist Activity @ 1 µM | 75% |
| Compound 17a | CXCR1 | - | β-arrestin Coupling | % Antagonist Activity @ 1 µM | 99% |
| Compound 17a | CXCR2 | - | β-arrestin Coupling | % Antagonist Activity @ 1 µM | 101% |
| Compound 17a | Other Chemokine Receptors (17 total) | - | β-arrestin Coupling | % Antagonist Activity @ 1 µM | <30% |
Note: Compound 17a is a close structural analog of this compound, and its data is included to provide a broader context for the selectivity of this class of squaramide-based antagonists. The panel of 20 chemokine receptors against which compound 17a was tested included a broad range of CCR and CXCR subtypes. The specific receptors in the panel with <30% antagonist activity were not individually detailed in the source literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound and its analogs.
Radioligand Binding Assay (for Kd determination)
A detailed experimental protocol for the radioligand binding assay that determined the Kd of this compound for CCR6 is not publicly available. However, a general protocol for this type of assay is as follows:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the chemokine receptor of interest (e.g., CCR6).
-
Radioligand: A radiolabeled form of the natural ligand (e.g., 125I-CCL20) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50, which is then converted to a Ki (and subsequently Kd) value using the Cheng-Prusoff equation.
T-Cell Chemotaxis Assay (for pIC50 determination)
-
Cell Preparation: Human T-cells expressing endogenous CCR6 are isolated and suspended in assay buffer.
-
Chemoattractant: A solution of the CCR6 ligand, CCL20, is prepared at a concentration that elicits a sub-maximal chemotactic response.
-
Antagonist Pre-incubation: The T-cells are pre-incubated with varying concentrations of this compound.
-
Chemotaxis Chamber: A multi-well chemotaxis chamber (e.g., a Transwell® plate) is used. The lower chamber contains the CCL20 solution, and the upper chamber contains the this compound-treated T-cells. The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting or using a fluorescent dye.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the migration observed in the absence of the antagonist. The data are then fitted to a dose-response curve to determine the IC50, from which the pIC50 (-log(IC50)) is calculated.
β-Arrestin Coupling Assay (for selectivity screening)
-
Cell Line: A cell line engineered to co-express the chemokine receptor of interest and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment complementation) is used.
-
Ligand Stimulation: The cells are stimulated with the cognate chemokine ligand for the specific receptor being tested.
-
Antagonist Treatment: To determine antagonist activity, cells are pre-incubated with the test compound (e.g., Compound 17a at 1 µM) before the addition of the agonist.
-
Detection: Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor. The proximity of the β-arrestin fusion protein results in a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The percentage of antagonist activity is calculated by comparing the signal in the presence of the antagonist to the signal with the agonist alone.
Visualizations
Signaling Pathway of Chemokine Receptors and Inhibition by this compound
References
Preclinical Profile of SQA1 in Autoimmune Disorders: A Technical Overview
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain information on a drug candidate or compound designated "SQA1" for the treatment of autoimmune disorders. Therefore, the following in-depth technical guide has been constructed as a template to illustrate the requested format and content. The data, experimental protocols, and signaling pathways presented herein are representative examples derived from general knowledge of preclinical research in autoimmunity and are not based on actual studies of a compound named this compound. This document is intended to serve as a framework for organizing and presenting such information once it becomes available.
Introduction
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant area of unmet medical need. Current therapeutic strategies often involve broad immunosuppression, which can lead to a range of side effects and an increased risk of infection. The development of targeted therapies that can selectively modulate pathological immune responses is a key objective in modern drug discovery. This technical guide provides a comprehensive overview of the preclinical data for this compound, a novel immunomodulatory agent under investigation for the treatment of autoimmune disorders. The following sections will detail the quantitative data from key preclinical studies, provide in-depth experimental protocols, and visualize the proposed mechanism of action and experimental workflows.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of autoimmune disease. The following tables summarize the key quantitative findings from these studies, providing a clear comparison of its activity and potency.
Table 1: In Vitro Immunomodulatory Activity of this compound
| Assay Type | Cell Type | Parameter Measured | This compound IC50 (nM) | Control Compound IC50 (nM) |
| Cytokine Release Assay | Human PBMCs | IL-6 Inhibition | 15.2 ± 2.1 | 25.8 ± 3.5 (Dexamethasone) |
| TNF-α Inhibition | 22.5 ± 3.4 | 30.1 ± 4.2 (Dexamethasone) | ||
| T-Cell Proliferation Assay | CD4+ T-cells | Proliferation (³H-Thymidine) | 35.8 ± 5.6 | 50.2 ± 6.8 (Cyclosporine A) |
| B-Cell Activation Assay | Human B-cells | IgG Production | 42.1 ± 6.3 | 65.7 ± 8.1 (Rituximab) |
Table 2: In Vivo Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Swelling (mm, Day 42) | Anti-Collagen IgG (µg/mL) |
| Vehicle Control | - | 10.2 ± 1.5 | 3.8 ± 0.4 | 150.5 ± 20.2 |
| This compound | 1 | 6.5 ± 0.8 | 2.9 ± 0.3 | 95.3 ± 15.7 |
| This compound | 5 | 3.1 ± 0.5 | 2.1 ± 0.2 | 52.1 ± 10.4 |
| This compound | 10 | 1.2 ± 0.3 | 1.5 ± 0.1 | 25.6 ± 8.9 |
| Methotrexate | 1 | 4.5 ± 0.6 | 2.5 ± 0.3 | 70.8 ± 12.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. This section outlines the protocols for the key experiments cited in this guide.
In Vitro Cytokine Release Assay
-
Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines by human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture: Human PBMCs were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
PBMCs were seeded in 96-well plates at a density of 2 x 10⁵ cells/well.
-
Cells were pre-incubated with various concentrations of this compound or Dexamethasone (control) for 1 hour.
-
Lipopolysaccharide (LPS) was added to a final concentration of 1 µg/mL to stimulate cytokine production.
-
The plates were incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatants were collected, and the concentrations of IL-6 and TNF-α were measured using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: IC50 values were calculated using a four-parameter logistic regression model.
Collagen-Induced Arthritis (CIA) in DBA/1J Mice
-
Objective: To evaluate the in vivo therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Animal Model: Male DBA/1J mice, 8-10 weeks old, were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
-
Induction of Arthritis:
-
On day 0, mice were immunized with an intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
On day 21, a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant was administered.
-
-
Treatment:
-
Mice were monitored daily for the onset of clinical signs of arthritis.
-
Upon the first signs of arthritis (typically around day 25), mice were randomized into treatment groups.
-
This compound (1, 5, 10 mg/kg), Methotrexate (1 mg/kg), or vehicle were administered daily via oral gavage until day 42.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity was scored three times a week based on a scale of 0-4 for each paw (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse was 16.
-
Paw Swelling: Paw thickness was measured using a digital caliper.
-
Serology: At the end of the study, blood was collected, and serum levels of anti-collagen IgG were determined by ELISA.
-
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Dunnett's post-hoc test for comparison with the vehicle control group.
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism of action and experimental designs can facilitate a deeper understanding of the preclinical data.
Methodological & Application
Application Notes: SQA1 as a Potent Inhibitor of CCL20-Mediated Chemotaxis in CCR6+ T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine (C-C motif) ligand 20 (CCL20), also known as Macrophage Inflammatory Protein-3 alpha (MIP-3α), and its exclusive receptor, CC chemokine receptor 6 (CCR6), constitute a critical signaling axis in the immune system. This pathway is instrumental in recruiting immature dendritic cells, effector/memory T-cells, and B-cells to inflammatory sites, especially within skin and mucosal tissues. The CCL20-CCR6 interaction is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease, and also plays a role in cancer progression. Consequently, the development of small molecule inhibitors that target this axis is a significant area of therapeutic research. SQA1, a squaramide-based allosteric antagonist of CCR6, has shown considerable efficacy in inhibiting the chemotactic migration of human CCR6+ T cells mediated by CCL20.[1] This document provides a comprehensive protocol for a CCL20-mediated chemotaxis assay designed to assess the inhibitory activity of this compound.
Data Presentation
The inhibitory activity of this compound on the migration of human CCR6+ T cells toward a CCL20 gradient is summarized below. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency.
Table 1: Inhibitory Potency of this compound on CCL20-Mediated Chemotaxis of Human CCR6+ T Cells
| Compound | Target | Assay Type | Cell Type | Parameter | Value |
| This compound | CCR6 | Chemotaxis | Human CCR6+ T-cells | pIC50 | 6.7 ± 0.8[1] |
| This compound | CCR6 | Chemotaxis | Human CCR6+ T-cells | IC50 | 199 nM |
Experimental Protocols
I. Preparation of Human CCR6+ T Cells
This protocol outlines the isolation of human CCR6+ T cells from peripheral blood mononuclear cells (PBMCs), a critical first step for the chemotaxis assay.
Materials:
-
Ficoll-Paque
-
Phosphate Buffered Saline (PBS)
-
MACS buffer (PBS with 0.5% BSA and 2 mM EDTA)
-
Human T Cell Isolation Kit
-
Anti-CCR6 MicroBeads, human
-
MACS columns and separator
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Isolate PBMCs from fresh whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate pan T cells from the PBMC population using a human T cell negative selection kit as per the manufacturer's instructions.
-
Enrich the T cell population for CCR6+ cells through positive selection using Anti-CCR6 MicroBeads, following the manufacturer's protocol.
-
Culture the purified CCR6+ T cells in complete RPMI-1640 medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin, at 37°C in a humidified incubator with 5% CO2.
II. CCL20-Mediated Chemotaxis Assay using a Transwell System
This protocol provides a detailed methodology for evaluating the chemotactic response of CCR6+ T cells to CCL20 and its inhibition by this compound, utilizing a Transwell (or Boyden chamber) system.
Materials:
-
24-well Transwell plates with 5 µm pore size polycarbonate membranes
-
Isolated human CCR6+ T cells
-
Recombinant human CCL20
-
This compound compound
-
Assay medium: RPMI-1640 supplemented with 0.5% BSA
-
Cell viability dye (e.g., Calcein-AM)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the cultured CCR6+ T cells and wash them once with assay medium.
-
Resuspend the cells in assay medium to a final concentration of 1 x 10^6 cells/mL.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in the assay medium to create a range of concentrations for generating a dose-response curve (e.g., from 1 nM to 10 µM).
-
Prepare a solution of CCL20 in assay medium at a concentration known to induce robust chemotaxis (e.g., 50-500 ng/mL).[2][3]
-
-
Assay Setup:
-
To the lower chambers of the Transwell plate, add 600 µL of the CCL20 solution. For negative control wells, add 600 µL of assay medium without CCL20.
-
In separate tubes, pre-incubate 100 µL of the cell suspension with an equal volume of the various this compound dilutions (or vehicle control, DMSO) for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated cell suspension to the upper chambers of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate for 3 to 4 hours at 37°C in a 5% CO2 incubator to permit cell migration across the porous membrane.
-
-
Quantification of Cell Migration:
-
After the incubation period, carefully remove the Transwell inserts from the plate.
-
The number of migrated cells in the lower chamber can be quantified using one of the following methods:
-
Flow Cytometry: Collect the entire volume from the lower chamber and count the cells using a flow cytometer for a set period or volume.[4]
-
Fluorescence-Based Quantification: Add a cell-permeant fluorescent dye like Calcein-AM to the lower chamber, incubate for 30 minutes to allow for dye uptake by viable cells, and then measure the fluorescence intensity using a plate reader. A standard curve with known numbers of cells should be prepared to correlate fluorescence with cell number.[5]
-
-
-
Data Analysis:
-
Calculate the percentage of cell migration for each experimental condition relative to the positive control (cells migrating towards CCL20 with vehicle control).
-
For the this compound inhibition experiment, plot the percentage of migration against the logarithmic concentration of this compound.
-
Determine the IC50 value by fitting the resulting dose-response curve to a four-parameter logistic equation using appropriate software.
-
Mandatory Visualizations
Caption: CCL20-CCR6 Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for this compound Inhibition of Chemotaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. CCL20/CCR6-mediated migration of regulatory T cells to the Helicobacter pylori-infected human gastric mucosa | Gut [gut.bmj.com]
- 3. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
Application Notes and Protocols: Stabilizing CCR6 with SQA1 in a Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the allosteric antagonist SQA1 to stabilize the C-C chemokine receptor type 6 (CCR6) in a thermal shift assay (TSA). This document includes detailed protocols, data presentation in tabular format, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The C-C chemokine receptor type 6 (CCR6) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune cell trafficking.[1][2] Its exclusive ligand, CCL20, mediates the migration of various immune cells, including T cells and B cells, to sites of inflammation.[1][2] Dysregulation of the CCR6/CCL20 signaling axis is implicated in several autoimmune and inflammatory diseases, making CCR6 a promising therapeutic target.[1][2]
This compound is a small molecule allosteric antagonist of CCR6.[3][4][5] It binds to an intracellular pocket of the receptor, distinct from the ligand-binding site, and stabilizes an inactive conformation. This stabilizing effect can be quantitatively measured using a thermal shift assay, a powerful biophysical technique to assess protein stability in the presence of ligands.
This document outlines the principles and a detailed protocol for performing a thermal shift assay to measure the stabilization of CCR6 by this compound.
Principle of the Thermal Shift Assay
A thermal shift assay, also known as differential scanning fluorimetry (DSF), measures changes in the thermal denaturation temperature (Tm) of a protein. The Tm is the temperature at which half of the protein population is unfolded. Ligand binding can stabilize a protein, resulting in an increase in its Tm. This change in thermal stability is monitored by tracking the fluorescence of a dye that preferentially binds to the hydrophobic regions of the unfolded protein. As the temperature increases, the protein unfolds, exposing these hydrophobic regions, leading to an increase in fluorescence. The presence of a stabilizing ligand, such as this compound, will shift the unfolding curve to a higher temperature.
CCR6 Signaling Pathway
The binding of the chemokine CCL20 to CCR6 initiates a cascade of intracellular signaling events. This process is primarily mediated by the activation of heterotrimeric G proteins, which in turn can lead to the activation of downstream pathways such as the MAPK/ERK pathway, ultimately influencing cellular processes like migration and proliferation. This compound, by binding to an intracellular allosteric site, prevents the conformational changes necessary for G protein coupling and subsequent signaling.
Experimental Workflow
The following diagram illustrates the major steps involved in performing a thermal shift assay to assess CCR6 stabilization by this compound.
Quantitative Data Summary
The following tables summarize the thermal shift (ΔTm) data for wild-type (WT) and thermostabilized CCR6 in the presence of this compound and other relevant compounds.
Table 1: Thermal Shift Data for Wild-Type CCR6
| Condition | Concentration | Average Tm (°C) | Standard Deviation (±) | ΔTm (°C) vs. Apo |
| Apo (DMSO) | - | 45.2 | 0.5 | 0.0 |
| This compound | 10 µM | 52.8 | 0.4 | +7.6 |
| OXM1 | 10 µM | 49.5 | 0.3 | +4.3 |
| This compound + OXM1 | 10 µM each | 56.1 | 0.5 | +10.9 |
Table 2: Thermal Shift Data for Thermostabilized CCR6
| Condition | Concentration | Average Tm (°C) | Standard Deviation (±) | ΔTm (°C) vs. Apo |
| Apo (DMSO) | - | 50.1 | 0.6 | 0.0 |
| This compound | 10 µM | 58.2 | 0.5 | +8.1 |
| OXM2 | 10 µM | 54.3 | 0.4 | +4.2 |
| This compound + OXM2 | 10 µM each | 61.5 | 0.6 | +11.4 |
Note: The data presented here is representative and may vary based on experimental conditions and protein preparation.
Detailed Experimental Protocols
Materials and Reagents
-
Purified human CCR6 protein (wild-type or thermostabilized)
-
This compound (or other test compounds)
-
N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide (CPM) dye
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 500 mM NaCl, 0.05% (w/v) Dodecyl-β-D-maltoside (DDM)
-
Real-time PCR instrument (e.g., Applied Biosystems QuantStudio series)
-
96-well or 384-well PCR plates compatible with the instrument
-
Optical adhesive film for sealing PCR plates
Protocol for Thermal Shift Assay
-
Preparation of Reagents:
-
Prepare a stock solution of purified CCR6 protein in the assay buffer.
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to the desired final concentration. A corresponding DMSO control should be prepared.
-
Prepare a stock solution of CPM dye in DMSO.
-
-
Assay Setup (per well of a 96-well plate):
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Assay Buffer
-
CCR6 protein to a final concentration of 5 µM.
-
This compound to a final concentration of 10 µM (or the desired concentration for dose-response experiments). For the control, add the equivalent volume of DMSO-containing buffer.
-
CPM dye to a final concentration of 2 µM.
-
-
The final reaction volume is typically 20-50 µL.
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction mixture at 25°C for 5 minutes to allow for compound binding.
-
-
Plate Loading:
-
Transfer the reaction mixtures to the wells of a PCR plate.
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument with the following parameters:
-
Excitation Wavelength: ~384 nm
-
Emission Wavelength: ~470 nm
-
Temperature Ramp: Heat the samples from 20°C to 80°C with a ramp rate of 2°C/minute.
-
Data Collection: Set the instrument to collect fluorescence data at each temperature increment.
-
-
-
Data Analysis:
-
Export the fluorescence data and plot fluorescence intensity versus temperature to generate the melting curves.
-
Determine the melting temperature (Tm) for each sample by fitting the data to a Boltzmann sigmoidal equation. The Tm is the inflection point of the curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the control (DMSO) from the Tm of the sample containing this compound (ΔTm = Tm_this compound - Tm_DMSO).
-
Troubleshooting and Considerations
-
Protein Aggregation: If the protein aggregates before the thermal denaturation, the fluorescence signal may be noisy or show an abnormal profile. Ensure the protein is properly folded and soluble in the chosen assay buffer.
-
Compound Interference: Some compounds may be fluorescent and interfere with the assay. It is important to run controls with the compound alone (without protein) to check for any intrinsic fluorescence.
-
Dye Concentration: The optimal concentration of the fluorescent dye may need to be determined empirically for each protein.
-
Dose-Response: To determine the potency of this compound in stabilizing CCR6, a dose-response experiment with varying concentrations of this compound should be performed. This will allow for the calculation of an EC50 value for the thermal shift.
Conclusion
The thermal shift assay is a robust and efficient method for quantifying the stabilization of CCR6 by the allosteric antagonist this compound. The detailed protocols and application notes provided herein offer a solid foundation for researchers to implement this assay in their drug discovery and development efforts targeting CCR6. The stabilizing effect of this compound, as demonstrated by the significant positive thermal shift, confirms its direct engagement with the receptor and provides a valuable tool for characterizing the interaction of other potential modulators with CCR6.
References
Unraveling the Role of Novel Proteins in T Cell Function: An Exemplary Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the query for "SQA1" in primary human T cells did not yield specific established findings in the current scientific literature, this document provides a comprehensive set of protocols and application notes for characterizing a hypothetical protein of interest—herein referred to as "Protein X"—in the context of primary human T cell biology. This guide is designed to be a robust template for researchers investigating novel proteins and their potential roles in T cell activation, proliferation, cytokine production, and signaling pathways. The methodologies outlined are based on established techniques in immunology research.[1][2][3][4][5]
Data Presentation: Hypothetical Quantitative Data for "Protein X"
The following tables present examples of quantitative data that could be generated from the experimental protocols described below, illustrating the potential effects of "Protein X" modulation on T cell functions.
Table 1: Effect of Protein X on T Cell Proliferation
| Condition | Proliferation Index (Day 3) | % Divided Cells (Day 3) |
| Untreated Control | 1.2 ± 0.2 | 15 ± 3% |
| Control siRNA | 1.3 ± 0.3 | 18 ± 4% |
| Protein X siRNA | 4.5 ± 0.5 | 65 ± 7% |
| Overexpression Control | 1.4 ± 0.2 | 17 ± 5% |
| Protein X Overexpression | 0.5 ± 0.1 | 5 ± 2% |
Table 2: Cytokine Production Profile Following Protein X Modulation
| Condition | IL-2 (pg/mL) | IFN-γ (pg/mL) | TNF-α (pg/mL) |
| Untreated Control | 50 ± 10 | 150 ± 25 | 80 ± 15 |
| Control siRNA | 65 ± 12 | 160 ± 30 | 95 ± 20 |
| Protein X siRNA | 350 ± 40 | 800 ± 75 | 450 ± 50 |
| Overexpression Control | 55 ± 15 | 140 ± 28 | 85 ± 18 |
| Protein X Overexpression | 10 ± 5 | 30 ± 10 | 25 ± 8 |
Table 3: Co-Immunoprecipitation Results for Protein X Interactors
| Bait Protein | Interacting Protein | Relative Band Intensity (Fold Change vs. IgG Control) |
| IgG Control | Lck | 1.0 |
| Protein X | Lck | 8.2 ± 1.1 |
| IgG Control | ZAP-70 | 1.0 |
| Protein X | ZAP-70 | 1.5 ± 0.4 |
| IgG Control | Phospho-LAT | 1.0 |
| Protein X | Phospho-LAT | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human T Cells
-
Isolation:
-
Obtain peripheral blood mononuclear cells (PBMCs) from healthy human donors via Ficoll-Paque density gradient centrifugation.
-
Isolate primary human T cells from PBMCs using a pan-T cell negative selection kit to ensure a pure population of untouched T cells.
-
-
Culturing:
-
Culture the isolated T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
-
Protocol 2: T Cell Activation
-
Plate Coating:
-
Cell Stimulation:
-
Resuspend the primary T cells in complete RPMI-1640 medium.
-
Add the T cells to the anti-CD3 coated plates at a density of 1 x 10^6 cells/mL.
-
Add soluble anti-human CD28 antibody (clone CD28.2) to a final concentration of 2 µg/mL to provide co-stimulation.[4]
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.[2]
-
Protocol 3: T Cell Proliferation Assay (CFSE Dilution)
-
CFSE Labeling:
-
Resuspend resting primary T cells in pre-warmed PBS at a concentration of 1 x 10^7 cells/mL.
-
Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Activation and Analysis:
-
Activate the CFSE-labeled T cells as described in Protocol 2.
-
Harvest the cells at various time points (e.g., 72 hours).
-
Analyze CFSE dilution by flow cytometry. The progressive halving of CFSE fluorescence indicates cell division.
-
Protocol 4: Cytokine Production Analysis (ELISA)
-
Sample Collection:
-
Following T cell activation (Protocol 2), centrifuge the cell culture plates at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IL-2, IFN-γ, and TNF-α.
-
Perform the ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody, add standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.[4]
-
Protocol 5: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
-
Cell Lysis:
-
Activate T cells for a short period (e.g., 10 minutes) to capture signaling-dependent interactions.
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with protease and phosphatase inhibitors.[6]
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody specific for "Protein X" or an isotype control IgG overnight at 4°C with gentle rotation.[6]
-
Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against suspected interacting partners (e.g., Lck, ZAP-70, LAT).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.[7]
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway where Protein X negatively regulates T cell activation by inhibiting Lck.
Caption: Workflow for studying the function of a novel protein in primary human T cells.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Ligand-Based Virtual Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the application of ligand-based virtual screening (LBVS) in the drug discovery process. LBVS is a computational technique used to identify novel active compounds by comparing them to known active ligands, and it is particularly valuable when the three-dimensional structure of the biological target is unknown.[1][2]
Introduction to Ligand-Based Virtual Screening
Ligand-based virtual screening operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities.[1] This approach is a cost-effective and rapid alternative to high-throughput screening (HTS) for identifying new lead compounds.[2] The two primary methods in LBVS are similarity searching and pharmacophore modeling.
-
Similarity Searching: This method uses a known active compound as a query to search a database for molecules with similar chemical features. The similarity is calculated using various scoring functions.[1]
-
Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. This model is generated from a set of known active molecules and is then used to screen compound libraries for molecules that fit the model.
The general workflow for a ligand-based virtual screening campaign is depicted below.
References
Measuring SQA1 Inhibition of CCR6 Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the inhibitory activity of SQA1, a known allosteric antagonist, on the C-C chemokine receptor 6 (CCR6). CCR6, a G protein-coupled receptor (GPCR), plays a significant role in immune cell trafficking and is a therapeutic target for various inflammatory diseases. This compound, a squaramide derivative, inhibits CCR6 by binding to an intracellular pocket that overlaps with the G protein binding site, thereby stabilizing an inactive state of the receptor.[1][2][3] The following protocols describe key assays to characterize and quantify the inhibitory potency of this compound on CCR6 activity, including chemotaxis, calcium flux, and radioligand binding assays. Additionally, a method for assessing direct binding and stabilization of the receptor by this compound using a thermal shift assay is detailed.
Introduction to CCR6 and this compound
The C-C chemokine receptor 6 (CCR6) is a class A GPCR that is primarily expressed on immature dendritic cells, B cells, and specific subsets of T cells, including Th17 and regulatory T cells.[4] Its exclusive endogenous ligand is the chemokine CCL20. The CCR6/CCL20 axis is critically involved in the migration of these immune cells to sites of inflammation and is implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[4]
This compound is a small molecule allosteric antagonist of CCR6.[1][2][3] Structural studies have revealed that this compound binds to an intracellular pocket of CCR6, sterically hindering the coupling of the G protein and stabilizing the receptor in an inactive conformation.[1][3] This mechanism effectively blocks CCL20-mediated downstream signaling and cellular responses.
Signaling Pathway and Experimental Overview
Upon binding of its ligand CCL20, CCR6 activates intracellular signaling pathways primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits dissociate and activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with other signaling events, culminates in cellular responses such as chemotaxis, the directed migration of cells towards a chemical gradient.
This compound, as an allosteric inhibitor, prevents these downstream events by stabilizing the inactive state of CCR6 and blocking G protein coupling. The following diagram illustrates the CCR6 signaling pathway and the point of inhibition by this compound.
Figure 1: CCR6 signaling pathway and this compound inhibition.
The following sections provide detailed protocols for assays to measure the inhibitory effect of this compound on CCR6-mediated cellular functions. The experimental workflow for characterizing an inhibitor like this compound is outlined below.
Figure 2: Experimental workflow for this compound characterization.
Experimental Protocols
Chemotaxis Assay
This assay measures the ability of this compound to inhibit the CCL20-induced migration of CCR6-expressing cells.
Materials:
-
CCR6-expressing cells (e.g., human CD4+CCR6+ T cells, or a cell line stably expressing human CCR6 like RBL-HA-CCR6).
-
Chemotaxis chambers (e.g., Transwell plates with 5 µm pore size).
-
Recombinant human CCL20.
-
This compound.
-
Cell culture medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell counting solution (e.g., CellTiter-Glo®).
-
Plate reader for luminescence or fluorescence.
Protocol:
-
Culture CCR6-expressing cells to a sufficient density. On the day of the assay, harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Prepare a serial dilution of this compound in the cell suspension. Incubate for 30 minutes at 37°C.
-
In the lower chamber of the Transwell plate, add medium containing a predetermined optimal concentration of CCL20 (e.g., 100 ng/mL). For control wells, add medium without CCL20.
-
Add the this compound-treated cell suspension to the upper chamber of the Transwell.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours (the optimal time may need to be determined empirically).
-
After incubation, carefully remove the upper chamber.
-
Quantify the number of cells that have migrated to the lower chamber using a suitable method, such as a luminescent cell viability assay.
-
Calculate the percentage of inhibition for each this compound concentration relative to the CCL20-only control.
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression.
Data Presentation:
| Compound | pIC₅₀ (mean ± s.d.) | IC₅₀ (nM) |
| This compound | 6.7 ± 0.8 | 199 |
Data from inhibition of CCL20-mediated CCR6+ human T-cell chemotaxis.[1]
Calcium Flux Assay
This assay measures the ability of this compound to block the CCL20-induced increase in intracellular calcium concentration.
Materials:
-
CCR6-expressing cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).
-
Recombinant human CCL20.
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Pluronic F-127.
-
A fluorescence plate reader with an injection system or a flow cytometer.
Protocol:
-
Plate CCR6-expressing cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Prepare a serial dilution of this compound in assay buffer and add it to the wells. Incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence reader and begin recording the baseline fluorescence.
-
Inject a solution of CCL20 at a concentration that elicits a submaximal response (e.g., EC80) and continue to record the fluorescence for several minutes.
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the percentage of inhibition for each this compound concentration based on the peak fluorescence response.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
Data Presentation:
| Ligand | EC₅₀ (nM) |
| CCL20 | 10.72 |
Data from a high-throughput calcium mobilization assay for the CCR6 receptor.[5] The inhibitory effect of this compound would be quantified by its IC₅₀ against a fixed concentration of CCL20.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to CCR6 and the ability of this compound to compete for this binding.
Materials:
-
Membranes from cells expressing human CCR6.
-
Radiolabeled CCR6 ligand (e.g., [¹²⁵I]-CCL20) or a radiolabeled antagonist (e.g., [³H]-SQA1).
-
Unlabeled this compound.
-
Binding buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., binding buffer with 500 mM NaCl, ice-cold).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail and a scintillation counter.
Protocol (Competitive Binding):
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand (e.g., [¹²⁵I]-CCL20 at its Kd concentration).
-
Add increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, add a high concentration of an unlabeled CCR6 ligand in a separate set of wells.
-
Initiate the binding reaction by adding the CCR6-expressing cell membranes (typically 5-20 µg of protein per well).
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of this compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation:
| Parameter | Value |
| Radioligand | [³H]-SQA1 |
| Cell Line | HEK293 transiently expressing human CCR6 |
| Incubation Time | 3 hours at room temperature |
| Kd of [³H]-SQA1 | To be determined from saturation binding experiment |
Protocol details adapted from a study on this compound binding to CCR6.[6]
Thermal Shift Assay (TSA)
This assay measures the change in the thermal stability of CCR6 upon binding of this compound, which provides evidence of direct target engagement.
Materials:
-
Purified CCR6 protein.
-
This compound.
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).
-
A real-time PCR machine with melt curve capability.
-
Assay buffer.
Protocol:
-
Prepare a reaction mixture containing the purified CCR6 protein at a suitable concentration in the assay buffer.
-
Add the fluorescent dye to the protein solution.
-
Prepare a serial dilution of this compound and add it to the protein-dye mixture. Include a no-ligand control.
-
Aliquot the reaction mixtures into a 96-well PCR plate.
-
Place the plate in the real-time PCR machine.
-
Run a melt curve experiment, gradually increasing the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) while continuously monitoring the fluorescence.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the melt curve.
-
The binding of a stabilizing ligand like this compound will increase the Tm of the protein.
-
Plot the change in Tm (ΔTm) as a function of the this compound concentration to assess the stabilizing effect.
Data Presentation:
| Condition | Tₘ (°C) | ΔTₘ (°C) |
| CCR6 alone | TBD | - |
| CCR6 + this compound (Concentration 1) | TBD | TBD |
| CCR6 + this compound (Concentration 2) | TBD | TBD |
| CCR6 + this compound (Concentration n) | TBD | TBD |
TBD: To be determined experimentally.
Conclusion
The protocols outlined in this document provide a comprehensive framework for characterizing the inhibitory activity of this compound on CCR6. By employing a combination of functional cellular assays (chemotaxis and calcium flux), a direct binding assay (radioligand binding), and a biophysical assay for target engagement (thermal shift assay), researchers can obtain robust and quantitative data on the potency and mechanism of action of this compound. These methods are essential for the preclinical evaluation of this compound and other potential CCR6 antagonists in drug discovery and development programs targeting inflammatory and autoimmune diseases.
References
- 1. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]
- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SQA1 Solution Preparation in in vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identifier "SQA1" does not correspond to a standard designation for a single, well-defined biological agent in publicly available scientific literature. However, the term is associated with a class of molecules known as squaramides (squaric acid amides), which have garnered significant interest in medicinal chemistry and drug development. This document will therefore focus on a representative squaramide compound, herein referred to as this compound, to provide a detailed guide on its solution preparation for in vitro biological assays.
Squaramides are a versatile class of compounds derived from squaric acid, characterized by a unique four-membered ring system.[1] This structure imparts rigidity and the ability to form multiple strong hydrogen bonds, making squaramides effective bioisosteres for functional groups like ureas and guanidines.[2][3] Consequently, various squaramide derivatives have been synthesized and evaluated for a wide range of biological activities. These include anticancer, antimicrobial, antiprotozoal, and enzyme inhibitory effects, with some candidates entering clinical trials.[2][4][5][6]
These application notes provide a comprehensive overview of the chemical properties, solution preparation protocols, and potential in vitro applications of a representative squaramide compound, this compound.
Data Presentation
Physicochemical and Biological Properties of Squaramides
The following tables summarize key properties of squaramide derivatives relevant to their use in in vitro assays. These data are compiled from various sources and represent the general characteristics of this compound class.
Table 1: General Physicochemical Properties of Squaramides
| Property | Description | Reference(s) |
| Chemical Structure | Characterized by a central 3,4-diaminocyclobut-3-ene-1,2-dione core. The structure is planar and rigid. | [1] |
| Hydrogen Bonding | Capable of acting as both hydrogen bond donors and acceptors, allowing for strong interactions with biological targets. | [2][5] |
| Bioisosterism | Frequently used as a bioisostere for urea, thiourea, and guanidine functional groups in drug design. | [2][3] |
| Solubility | Solubility is highly dependent on the substituents attached to the squaramide core. Generally, they exhibit poor solubility in water but are soluble in organic solvents like DMSO and ethanol. | [7] |
| Stability | The squaramide core is generally stable in aqueous environments, a desirable property for biological assays. They are also often resistant to the action of certain enzymes like decarboxylases. |
Table 2: Summary of Reported in vitro Biological Activities of Various Squaramide Derivatives
| Biological Activity | Target/Assay System | Reported Potency (IC₅₀/EC₅₀/MIC) | Reference(s) |
| Anticancer | Various cancer cell lines (e.g., colorectal, breast) | Nanomolar range | [2] |
| Antiprotozoal | Acanthamoeba castellanii trophozoites | Low micromolar range (e.g., 3.5 µM) | [4][8] |
| Antibacterial | Methicillin-resistant Staphylococcus aureus (MRSA) | Low micromolar range | [6] |
| Enzyme Inhibition | Deoxyribonuclease I (DNase I) | Micromolar range (e.g., 48 µM) | [5] |
| Antimalarial | Plasmodium falciparum | Not specified | [2] |
| Anti-tubercular | Mycobacterium tuberculosis | Not specified | [2] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
This protocol describes the preparation of a 10 mM stock solution of a hypothetical squaramide compound (this compound) in dimethyl sulfoxide (DMSO). It is crucial to handle all compounds and solvents in a properly ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).
Materials:
-
This compound powder (ensure purity is known)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of this compound:
-
Determine the molecular weight (MW) of your specific this compound compound. For this example, let's assume a MW of 350 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 350 g/mol x 1000 mg/g = 3.5 mg
-
-
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out the calculated mass (e.g., 3.5 mg) of this compound powder into the tube.
-
-
Dissolving this compound:
-
Add the calculated volume of DMSO (in this case, 1 mL) to the tube containing the this compound powder.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution, but care should be taken to avoid degradation.[7]
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes in properly labeled tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light. The stability of the compound in DMSO should be determined empirically, but many squaramides are stable under these conditions.
-
Preparation of Working Solutions for in vitro Assays
Working solutions are prepared by diluting the high-concentration stock solution in an appropriate aqueous buffer or cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other assay-specific buffer
-
Sterile microcentrifuge tubes or 96-well plates
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the final desired concentrations of this compound for the assay. For example, a dose-response experiment might use final concentrations ranging from 0.1 µM to 100 µM.
-
Perform serial dilutions:
-
Intermediate Dilution: First, prepare an intermediate dilution of the 10 mM stock solution. For example, to get a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., 2 µL of 10 mM stock in 198 µL of assay buffer).
-
Final Dilutions: From this intermediate dilution, further serial dilutions can be made to achieve the final desired concentrations in your assay plate. Ensure that the final volume of the diluted compound added to each well results in the desired final concentration and a consistent, low percentage of DMSO.
-
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound, but without the compound itself.
Example in vitro Assay: Cell Viability/Cytotoxicity Assay
This protocol provides a general method for assessing the cytotoxic effect of this compound on a cancer cell line using a resazurin-based viability assay.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom, black-walled cell culture plates
-
This compound working solutions
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium as described in Protocol 2.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Viability Assessment:
-
After the incubation period, add 10 µL of the resazurin solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (which represents 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound solution preparation and in vitro cell viability assay.
Hypothetical Signaling Pathway
The exact mechanism of action for a given squaramide will be target-specific. The following diagram illustrates a hypothetical pathway where this compound acts as an inhibitor of a critical kinase in a cancer cell proliferation pathway.
Caption: Hypothetical signaling pathway showing this compound inhibiting cancer cell proliferation.
References
- 1. Squaramides: physical properties, synthesis and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scirp.org [scirp.org]
- 5. Synthesis and DNase I Inhibitory Properties of New Squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial Activity of Squaric Amide Derivative SA2 against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Serum Amyloid A1 (SAA1) Allosteric Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serum Amyloid A1 (SAA1) is an acute-phase protein that plays a crucial role in the inflammatory response, lipid metabolism, and the pathogenesis of several chronic diseases. Its biological functions are mediated through interactions with a variety of cell surface receptors, including Formyl Peptide Receptor 2 (FPR2), Toll-like Receptors 2 and 4 (TLR2/4), Scavenger Receptor Class B Type I (SR-BI), and the P2X7 receptor. The modulation of SAA1 signaling through allosteric antagonism of its receptors presents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders.
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (in this case, SAA1) binds. This interaction induces a conformational change in the receptor, thereby altering its affinity and/or efficacy for the orthosteric ligand. Allosteric antagonists, specifically, reduce the signaling output of the receptor in response to the endogenous agonist. This approach offers several advantages over traditional orthosteric antagonists, including the potential for greater subtype selectivity and a ceiling effect that can enhance safety.
These application notes provide a detailed overview of the key signaling pathways activated by SAA1 and present a series of experimental protocols to identify and characterize allosteric antagonists of SAA1's primary receptors.
Key SAA1 Signaling Pathways
SAA1 initiates intracellular signaling cascades by binding to several distinct receptors, leading to a variety of cellular responses. Understanding these pathways is critical for designing effective screening assays and interpreting experimental data.
FPR2 Signaling Pathway
SAA1 and its N-terminal-derived peptides can function as allosteric modulators of FPR2, a G protein-coupled receptor (GPCR). Upon activation, FPR2 can couple to different G proteins, leading to downstream signaling events such as calcium mobilization, MAPK activation, and modulation of inflammatory responses. The allosteric nature of the SAA1-FPR2 interaction provides a unique opportunity for therapeutic intervention.
TLR2 Signaling Pathway
SAA1 can also signal through TLR2, a pattern recognition receptor crucial for the innate immune response. This interaction typically leads to the activation of the MyD88-dependent signaling pathway, culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Experimental Protocols
The following protocols provide detailed methodologies for identifying and characterizing allosteric antagonists of SAA1 receptors.
Protocol 1: Radioligand Binding Assay for FPR2 Allosteric Antagonism
This assay is designed to determine if a test compound allosterically modulates the binding of a radiolabeled orthosteric ligand to FPR2.
Workflow:
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human FPR2.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of radiolabeled FPR2 agonist (e.g., [³H]WKYMVm).
-
Add increasing concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC₅₀ of the test compound.
-
Perform saturation binding experiments in the presence and absence of the test compound to determine its effect on the Kd and Bmax of the radioligand. A change in Kd without a change in Bmax suggests affinity modulation, while a change in Bmax suggests efficacy modulation, both characteristic of allosteric interactions.
-
Protocol 2: NF-κB Reporter Assay for TLR2 Allosteric Antagonism
This cell-based assay measures the ability of a test compound to inhibit SAA1-induced activation of the NF-κB signaling pathway downstream of TLR2.
Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with expression plasmids for human TLR2 and a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
-
Select and maintain a stable cell line.
-
-
Assay Procedure:
-
Seed the stable reporter cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with a sub-maximal concentration of SAA1 (previously determined by a dose-response curve).
-
Incubate for an appropriate time (e.g., 6-8 hours) to allow for luciferase expression.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Plot the luminescence signal against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the IC₅₀ value of the antagonist.
-
Protocol 3: Calcium Mobilization Assay for P2X7 Allosteric Antagonism
This assay measures the ability of a test compound to inhibit the influx of calcium through the P2X7 ion channel upon activation by an agonist.
Workflow:
Methodology:
-
Cell Preparation:
-
Culture a cell line endogenously expressing the P2X7 receptor, such as THP-1 human monocytic cells.
-
Harvest the cells and resuspend them in a suitable assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
-
Assay Procedure:
-
Dispense the dye-loaded cells into a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Place the plate in a fluorescence plate reader capable of kinetic measurements.
-
Inject a P2X7 agonist (e.g., BzATP) into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the test compound concentration.
-
Use non-linear regression to calculate the IC₅₀ value of the antagonist.
-
Quantitative Data Summary
The following tables summarize quantitative data for known allosteric antagonists of SAA1 receptors. This information is crucial for selecting appropriate tool compounds and for benchmarking novel antagonists.
Table 1: Allosteric Antagonists of TLR2
| Compound | Assay Type | Cell Line | Agonist | IC₅₀ (µM) | Reference |
| MMG-11 | NF-κB Reporter | HEK-Blue hTLR2 | Pam₃CSK₄ (TLR2/1) | 1.7 | [1] |
| MMG-11 | NF-κB Reporter | HEK-Blue hTLR2 | Pam₂CSK₄ (TLR2/6) | 5.7 | [1] |
| C29 | NF-κB Reporter | HEK-Blue hTLR2 | Pam₃CSK₄ (TLR2/1) | 19.7 | [1] |
| C29 | NF-κB Reporter | HEK-Blue hTLR2 | Pam₂CSK₄ (TLR2/6) | 37.6 | [1] |
| TLR2 antagonist-1 | NF-κB Reporter | HEK293-hTLR2 | Not Specified | 11.41 | [1] |
| Compound 6 | NF-κB Reporter | HEK-Blue hTLR2 | Pam₃CSK₄ (TLR2/1) | 15.4 | [2][3] |
| Compound 6 | NF-κB Reporter | HEK-Blue hTLR2 | Pam₂CSK₄ (TLR2/6) | 13.6 | [2][3] |
Table 2: Allosteric Antagonists of P2X7
| Compound | Assay Type | Cell Line/System | Agonist | IC₅₀ (µM) | Reference |
| Methyl blue | Two-electrode voltage-clamp | Rat P2X7 | ATP | 4 ± 1 | [4] |
| Methyl blue | Two-electrode voltage-clamp | Human P2X7 | ATP | 4 ± 2 | [4] |
| 2g | YO-PRO 1 dye uptake | Not Specified | Not Specified | 1.31 | [5] |
| 2 | YO-PRO 1 dye uptake | Not Specified | Not Specified | 1.88 | [5] |
Conclusion
The study of SAA1 allosteric antagonism is a burgeoning field with significant therapeutic potential. The signaling pathways, experimental protocols, and quantitative data presented in these application notes provide a comprehensive resource for researchers aiming to discover and characterize novel allosteric modulators of SAA1 receptors. By employing these techniques, scientists can advance our understanding of SAA1 biology and contribute to the development of new treatments for a variety of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological Characterization, Mechanistic Investigation and Structure‐Activity Relationships of Chemically Stable TLR2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. P2X7 receptors exhibit at least three modes of allosteric antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of New Human P2X7 Antagonists Using Ligand- and Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving SQA1 solubility for cell-based assays
Disclaimer: No specific public information is available for a compound designated "SQA1." This technical support guide has been created for a hypothetical small molecule inhibitor, herein referred to as "Compound this compound," which represents a compound with low aqueous solubility, a common challenge in cell-based assays for drug development professionals. The following troubleshooting advice, protocols, and data are based on established methods for handling poorly soluble research compounds.
Troubleshooting Guide
This guide addresses common issues researchers may face when working with Compound this compound in cell-based assays.
| Question/Issue | Possible Cause | Recommended Solution |
| Compound this compound precipitates immediately upon addition to my aqueous cell culture medium. | The compound's solubility limit in the final assay buffer has been exceeded. This can be due to the high hydrophobicity of this compound.[1][2][3] | 1. Decrease the final concentration of this compound in your assay. 2. Increase the percentage of DMSO or your chosen co-solvent in the final assay volume. Note that cell viability may be affected by DMSO concentrations above 1%.[2][3] 3. Use a different co-solvent. See the solubility table below for options. 4. Prepare a fresh, lower concentration stock solution. Storing compounds, especially at low temperatures, can reduce their solubility.[4] |
| I observe inconsistent results (e.g., variable IC50 values) between experiments. | This variability is often a result of inconsistent compound solubility and precipitation.[2] Low solubility can lead to inaccurate estimations of compound activity.[2] | 1. Visually inspect for precipitation in your stock solution and in the assay plate wells after dilution. 2. Optimize your dilution protocol to minimize the time the compound is in an intermediate aqueous state before final dilution in the assay medium.[2] 3. Consider using a formulation approach, such as complexation with cyclodextrins, to improve solubility and consistency.[1] |
| Compound this compound shows lower potency in my cell-based assay compared to the biochemical (enzyme) assay. | The effective concentration of this compound reaching the intracellular target is lower than the nominal concentration due to poor solubility in the cell culture medium.[2] The presence of proteins like BSA in biochemical assays can sometimes help solubilize compounds, an effect that is absent in many cell-based assays.[2] | 1. Confirm the solubility of this compound in your specific cell culture medium using a kinetic solubility assay (see protocol below). 2. Attempt to increase solubility using methods such as pH adjustment (if this compound has ionizable groups) or the use of non-toxic surfactants at low concentrations.[5][6] |
| My cells are showing signs of toxicity even at low concentrations of this compound. | The toxicity may be caused by the solvent (e.g., DMSO) rather than the compound itself.[3] Alternatively, undissolved compound particulates can cause physical stress to adherent cells. | 1. Run a vehicle control with the same final concentration of the solvent used to prepare the this compound solution. 2. Ensure complete dissolution of this compound in the stock solution before diluting into the medium. Sonication of the stock solution can sometimes help break down aggregates.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of Compound this compound?
A1: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of poorly soluble compounds for use in biological assays.[2][4] However, the optimal solvent can be compound-specific. If DMSO is not suitable, other organic solvents such as ethanol or dimethylformamide (DMF) can be tested. It is crucial to ensure that the chosen solvent is compatible with your specific cell line and assay at the final concentration used.[3]
Q2: How can I determine the solubility of Compound this compound in my specific cell culture medium?
A2: A kinetic solubility assay is a suitable method. This involves preparing a high-concentration stock of this compound in DMSO and then diluting it into your cell culture medium to various concentrations. The turbidity of the solutions is then measured over time using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm) to detect precipitation.
Q3: Can I use surfactants to improve the solubility of this compound in my cell-based assay?
A3: While surfactants like Tween-20 or Triton X-100 can improve solubility, they are often toxic to cells, even at low concentrations.[3] Their use in cell-based assays is generally not recommended unless their effect on cell viability has been carefully evaluated and shown to be negligible at the effective concentration.[3]
Q4: Does the pH of the buffer affect the solubility of Compound this compound?
A4: If Compound this compound has acidic or basic functional groups, its solubility will be pH-dependent.[5] For an acidic compound, solubility will increase at a higher pH, while for a basic compound, solubility will increase at a lower pH. However, altering the pH of cell culture medium can be detrimental to cell health and should be approached with caution.
Data Presentation
Table 1: Solubility of Compound this compound in Various Solvents
| Solvent | Solubility (mM) | Notes |
| Water | < 0.01 | Practically insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble in physiological buffer |
| DMSO | 50 | Recommended for primary stock solution |
| Ethanol | 10 | Alternative for stock solution; may be more cytotoxic than DMSO |
| PEG 400 | 25 | Can be used as a co-solvent |
Table 2: Effect of Co-solvents on the Apparent IC50 of Compound this compound in a Cell-Based Assay
| Co-solvent (Final Concentration) | Apparent IC50 (µM) | Observation |
| 0.5% DMSO | 15.2 | Significant precipitation observed at concentrations > 20 µM |
| 1% DMSO | 8.5 | Minor precipitation observed at concentrations > 20 µM |
| 1% DMSO + 1% PEG 400 | 5.8 | No visible precipitation up to 50 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Compound this compound in DMSO
-
Weighing the Compound: Accurately weigh 1-5 mg of Compound this compound powder into a sterile, conical microcentrifuge tube.
-
Solvent Addition: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If particulates remain, sonicate the solution in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all solid material has dissolved.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
-
Preparation of this compound dilutions: Prepare a serial dilution of your 10 mM this compound stock solution in DMSO.
-
Addition to Medium: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well. Add 2 µL of each this compound dilution from the previous step to the wells. This will create a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at 37°C.
-
Measurement: At various time points (e.g., 0, 1, 2, and 24 hours), measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.
-
Analysis: The highest concentration that does not show a significant increase in turbidity over the time course is considered the kinetic solubility limit under those conditions.
Visualizations
Caption: Experimental workflow for preparing and using Compound this compound.
Caption: this compound as a hypothetical inhibitor of the MEK kinase in the MAPK pathway.
References
- 1. Improving API Solubility [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. veranova.com [veranova.com]
Technical Support Center: SQA1 Synthesis and Purification
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of complex molecules like SQA1.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield in Synthesis | Incomplete reaction | - Extend reaction time. - Increase temperature. - Add more equivalents of a reactant to push the equilibrium. |
| Degradation of starting material or product | - Perform the reaction at a lower temperature. - Use a different solvent. - Ensure all reagents and solvents are pure and dry. | |
| Suboptimal reaction conditions | - Screen different solvents, temperatures, and catalysts. - Adjust the pH of the reaction mixture. | |
| Presence of Unexpected Byproducts | Side reactions | - Lower the reaction temperature. - Use a more selective catalyst or reagent. - Change the order of reagent addition. |
| Impure starting materials | - Purify starting materials before use. - Verify the purity of reagents from the supplier. | |
| Product Loss During Purification | Poor solubility | - Use a different solvent system for extraction or chromatography. - Add a solubilizing agent, if compatible with the downstream application. |
| Adsorption to purification media | - For chromatography, try a different stationary phase. - Pre-treat glassware with a siliconizing agent. - Add a competitive binding agent to the mobile phase. | |
| Degradation during purification | - Work at lower temperatures. - Use buffers to maintain a stable pH. - Add protease inhibitors if working with peptides. | |
| Co-elution of Impurities in HPLC | Similar polarity of product and impurity | - Optimize the mobile phase gradient. - Try a different column with a different stationary phase (e.g., C18 vs. Phenyl-Hexyl). - Adjust the pH of the mobile phase to alter the ionization state of the product and impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to optimize for a successful this compound synthesis?
A1: The most critical parameters to optimize are reaction kinetics, which include temperature, pressure, and reactant concentrations.[1] Achieving high yields requires a deep understanding of how these factors influence the reaction rate and the formation of byproducts. It is often a trade-off between a high-yield reaction that is difficult to purify and a moderate-yield reaction that results in a cleaner product.
Q2: Which purification techniques are most suitable for a molecule like this compound?
A2: The choice of purification technique depends on the physicochemical properties of this compound and its impurities. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): Highly effective for purifying small molecules and peptides based on their polarity.[2]
-
Affinity Chromatography: Ideal if this compound has a specific binding partner or if an affinity tag has been incorporated. This method is highly selective.[2][3]
-
Crystallization/Recrystallization: Can yield highly pure solid material if this compound is a crystalline solid.[4][5]
-
Liquid-Liquid Extraction: Useful for separating compounds based on their differential solubility in immiscible solvents.[3][4]
Q3: How can I assess the stability of this compound and its degradation products?
A3: Stability testing, including forced degradation studies, is essential.[6][7] This involves subjecting this compound to stress conditions such as heat, humidity, light, and exposure to acidic, basic, and oxidative environments.[6][8][9] These studies help identify likely degradation products and establish degradation pathways, which is crucial for developing a stability-indicating analytical method.[7][8]
Q4: What are common sources of impurities in a synthesis reaction?
A4: Impurities can arise from several sources:
-
Byproducts: Unintended products formed from side reactions.
-
Unreacted Starting Materials: Leftover reactants from an incomplete reaction.
-
Reagents and Catalysts: Components of the reaction mixture that are carried through the workup.
-
Degradation Products: Formed by the breakdown of the desired product during the reaction or purification.[6]
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Hypothetical this compound Peptide
This protocol describes a general procedure for synthesizing a peptide on a solid support, a common method for producing complex biological molecules.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted amino acids and coupling reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, perform a final Fmoc deprotection. Then, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet under vacuum.
Protocol 2: General Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a standard method for purifying a synthesized molecule.
-
Sample Preparation: Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
Column Equilibration: Equilibrate the RP-HPLC column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% Water with 0.1% TFA (Solvent A) and 5% Acetonitrile with 0.1% TFA (Solvent B)).
-
Sample Injection: Inject the prepared sample onto the column.
-
Elution: Run a linear gradient of increasing Solvent B. For example, from 5% to 65% Solvent B over 30 minutes. The optimal gradient must be determined empirically.
-
Fraction Collection: Collect fractions as peaks are detected by the UV detector (typically at 214 nm and 280 nm for peptides).
-
Purity Analysis: Analyze the collected fractions using an analytical RP-HPLC method and/or mass spectrometry to identify the fractions containing the pure product.
-
Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) them to obtain the final purified this compound as a powder.
Visualizations
References
- 1. azom.com [azom.com]
- 2. Purification Techniques - Sepmag [sepmag.eu]
- 3. 樣品純化 [sigmaaldrich.com]
- 4. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 5. chembase.lk [chembase.lk]
- 6. eresearchco.com [eresearchco.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. sgs.com [sgs.com]
SQA1 Technical Support Center: A Guide to Overcoming Off-Target Effects
Welcome to the technical support center for SQA1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on identifying and mitigating off-target effects. Below you will find troubleshooting guides and frequently asked questions to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: How can I determine if the phenotype observed in my experiment is due to an on-target or off-target effect of this compound?
A2: Distinguishing between on-target and off-target effects is a crucial step in validating your results. A multi-pronged approach is recommended:
-
Dose-Response Correlation: A clear, dose-dependent effect that correlates with the IC50 of this compound for its primary target suggests on-target activity.[5] Off-target effects often manifest at higher concentrations.
-
Use of a Structurally Unrelated Inhibitor: If treating cells with a different inhibitor that targets the same protein recapitulates the phenotype, it strengthens the evidence for an on-target effect.[5]
-
Rescue Experiments: Transfecting cells with a mutant version of the target protein that is resistant to this compound can help confirm on-target activity.[5] If the inhibitor's effect is reversed in the presence of the resistant mutant, it points to an on-target mechanism.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound is binding to its intended target within the cell at the concentrations being used.[5][6]
Q3: At what concentration should I use this compound to minimize off-target effects?
A3: To minimize the likelihood of engaging lower-affinity off-targets, it is recommended to use this compound at concentrations at or slightly above the IC50 for its primary target.[5] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.[5] Using a very high concentration can lead to the inhibition of a wide range of kinases, confounding data interpretation.[6]
Q4: How can I identify the specific off-targets of this compound?
A4: Identifying the specific off-targets of this compound is key to understanding any unexpected results. The following approaches are recommended:
-
Kinome Profiling: This involves screening this compound against a large panel of recombinant kinases to assess its selectivity.[5] The results are typically presented as the percentage of inhibition for each kinase, allowing for the identification of potential off-target "hits".
-
Computational Modeling: In silico methods, such as molecular docking, can predict potential off-target interactions by modeling the binding of this compound to the crystal structures of various kinases.[6]
-
Affinity-Based Proteomics: Techniques like Kinobeads can be used to pull down proteins that bind to an immobilized version of the inhibitor from cell lysates, providing a broad view of potential off-targets.[7]
Q5: What are some orthogonal approaches to validate my findings with this compound?
A5: Orthogonal validation involves using different experimental methods to confirm your results. This is crucial for ensuring that the observed effects are not an artifact of a particular technique. Recommended approaches include:
-
Genetic Approaches: Using techniques like CRISPR/Cas9 or siRNA to knock down or knock out the target protein should produce a phenotype similar to that observed with this compound treatment.
-
Biochemical Assays: If your primary assay is cell-based, confirming your findings with a biochemical assay using purified proteins can provide additional evidence. For example, if you observe inhibition of a signaling pathway in cells, you can validate this by testing this compound's effect on the purified kinase and its substrate in vitro.[6]
-
Cellular Target Engagement: As mentioned previously, CETSA or NanoBRET™ assays can confirm that this compound engages the target protein in living cells.[6]
Troubleshooting Guides
Problem: Unexpected Cellular Toxicity at Effective Concentrations
If you observe significant cell death or other signs of toxicity at concentrations of this compound that are effective for inhibiting your target, it is possible that an off-target effect is responsible.
-
Solution 1: Lower the Concentration: Perform a detailed dose-response curve to find the lowest effective concentration that still provides the desired on-target effect.
-
Solution 2: Profile for Off-Target Liabilities: Submit this compound for kinome-wide profiling to identify potential off-targets that could be mediating the toxic effects.[5]
-
Solution 3: Use a More Selective Inhibitor: Consult the literature or chemical probe databases to find an alternative inhibitor for your target with a better-documented selectivity profile.[5]
Problem: The Observed Phenotype Does Not Match the Known Function of the Intended Target
If this compound induces a cellular phenotype that is inconsistent with the known biological role of its intended target, it is important to investigate potential off-target effects.
-
Solution 1: Conduct a Rescue Experiment: As detailed in the FAQs, a rescue experiment with an inhibitor-resistant mutant of the target can help determine if the phenotype is on-target.[5]
-
Solution 2: Assess Downstream Signaling: Use western blotting to check the phosphorylation status of known downstream substrates of both the on-target and potential off-target kinases.[6] A dose-dependent decrease in the phosphorylation of a substrate of an off-target kinase would suggest cellular activity against that target.
-
Solution 3: Perform Phenotypic Correlation: Investigate whether the observed phenotype correlates with the known cellular consequences of inhibiting a potential off-target kinase.[6]
Quantitative Data Summary
The following tables provide a hypothetical selectivity profile for this compound and recommended concentration ranges for its use in various assays.
Table 1: this compound Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Description |
| Primary Target Kinase A | 15 | On-Target |
| Off-Target Kinase B | 250 | Moderate Off-Target Activity |
| Off-Target Kinase C | 800 | Weak Off-Target Activity |
| Off-Target Kinase D | >10,000 | No Significant Activity |
Table 2: Recommended Concentration Ranges for this compound
| Assay Type | Recommended Concentration Range | Rationale |
| Biochemical Assays (Purified Protein) | 1-50 nM | Aims for high target specificity in a controlled environment. |
| Cell-Based Assays (Short-term, <24h) | 10-100 nM | Balances on-target activity with minimizing off-target effects in a cellular context. |
| Cell-Based Assays (Long-term, >24h) | 5-50 nM | Lower concentrations are recommended to reduce cumulative off-target toxicity. |
| Animal Models | Varies by study | Requires pharmacokinetic and pharmacodynamic studies to determine appropriate dosing. |
Experimental Protocols
Protocol 1: Kinome Profiling
This protocol provides a general workflow for assessing the selectivity of this compound.
-
Compound Submission: Provide this compound to a commercial service or core facility that offers kinome screening.
-
Assay Format: The service will typically perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >400).[5] The assay will measure the ability of this compound to inhibit the activity of each kinase at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are usually presented as a percentage of inhibition for each kinase. "Hits" are defined as kinases that are inhibited above a certain threshold (e.g., >50%).
-
Follow-up: For any significant off-target hits, it is crucial to determine the IC50 to understand the potency of this compound against these kinases.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular context.[5]
-
Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[5]
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.[5]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[5]
-
Analysis: The this compound-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.[5]
Protocol 3: Western Blotting for Downstream Substrate Phosphorylation
This method assesses the functional consequence of target inhibition in cells.
-
Cell Treatment: Treat cells with a range of this compound concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of the downstream substrate of the on-target kinase, as well as an antibody for the total protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a suitable substrate to visualize the protein bands. Quantify the band intensities to determine the change in substrate phosphorylation relative to the total protein.
Visualizations
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for validating an observed phenotype.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing the Benefits of Off-Target Kinase Inhibitor Activity | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 4. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SQA1 Docking Simulations for CCR6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on molecular docking simulations of the small molecule antagonist SQA1 with the C-C chemokine receptor type 6 (CCR6).
Troubleshooting Guides
Problem 1: Inaccurate or Non-reproducible Docking Poses of this compound
Question: My docking simulations are producing inconsistent or clearly incorrect binding poses for this compound in the CCR6 receptor. How can I improve the accuracy?
Answer:
Several factors can contribute to inaccurate docking poses. Follow this troubleshooting workflow to refine your simulation parameters:
-
Verify the Receptor Structure: Ensure you are using a high-quality, inactive-state structure of CCR6. The recently published cryo-EM structure of CCR6 in complex with this compound (PDB ID: 8O7H) is the ideal starting point. If using a homology model, ensure it is properly validated, particularly the intracellular regions.
-
Define the Correct Binding Site: this compound binds to a specific intracellular pocket that overlaps with the G protein binding site.[1][2] Do not use extracellular or transmembrane pockets as your search space.
-
Refine the Grid Box: The grid box for docking should encompass the key interacting residues identified in the cryo-EM structure. A grid box centered on this intracellular pocket will constrain the search and improve accuracy.
-
Check Ligand Protonation State: Ensure the protonation state of this compound at physiological pH is correctly assigned, as this affects its hydrogen bonding potential.
-
Increase Docking Exhaustiveness: In programs like AutoDock Vina, increasing the exhaustiveness parameter allows for a more thorough search of the conformational space, which can be crucial for finding the correct pose.[3][4]
Problem 2: Poor Correlation Between Docking Scores and Experimental Binding Affinities
Question: The binding energies predicted by my docking software do not correlate well with our experimental binding data for this compound and its analogs. What could be the issue?
Answer:
Docking scores are estimations and may not always perfectly correlate with experimental binding affinities. Here are steps to troubleshoot and improve the correlation:
-
Use a More Rigorous Scoring Function: Standard docking scoring functions are often simplified for speed. Consider using more computationally intensive methods like MM/PBSA or MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) to rescore your top docking poses.[5][6][7] These methods can provide more accurate estimates of binding free energy.
-
Perform Post-Docking Molecular Dynamics (MD) Simulations: Running MD simulations of the docked this compound-CCR6 complex can provide insights into the stability of the binding pose and allow for the calculation of more accurate binding free energies.[8][9][10]
-
Validate Against Known Mutagenesis Data: The most reliable validation is to check if your docking pose recapitulates known structure-activity relationships. For instance, mutations of key CCR6 residues like D82, R143, and K322 have been shown to abolish this compound binding.[1][2] Your docking pose should show significant interactions with these residues.
Frequently Asked Questions (FAQs)
General Docking Issues
Q1: What are the most common errors when setting up a docking simulation with AutoDock Vina?
A1: Common errors include:
-
Incorrect file formats: Ensure your receptor and ligand files are in the correct PDBQT format.
-
Incorrect grid box definition: In Vina, the search space size is defined in Angstroms, not points as in older AutoDock versions.[3][4]
-
File path issues: Ensure that all input files (receptor, ligand, configuration) are in the specified directory and that the file paths in your command are correct.[1][3]
-
Permission issues: On some systems, running Vina from a protected directory (like C:\ on Windows) can cause errors.[1]
Q2: My docking run terminates unexpectedly with a memory error. How can I fix this?
A2: Memory errors, particularly in older tools like AutoDockTools, can be due to memory leaks.[11][12] Potential solutions include:
-
Increasing the virtual memory allocation on your system.[12]
-
Using a 64-bit version of the software if available.
-
For visualization of interactions, consider using more modern software like Discovery Studio Visualizer or PyMOL, which are often more memory-efficient.[11]
This compound-CCR6 Specific Issues
Q3: Where exactly does this compound bind to CCR6?
A3: this compound is an allosteric antagonist that binds to an intracellular pocket of CCR6.[1][2][13] This pocket is distinct from the extracellular binding site of the natural chemokine ligand, CCL20.[1][2][14] The binding of this compound stabilizes an inactive conformation of the receptor and sterically hinders the coupling of G proteins.[1][15]
Q4: Which residues are critical for the interaction between this compound and CCR6?
A4: The cryo-EM structure of the this compound-CCR6 complex has identified several key interacting residues. Your docking poses should ideally show interactions with these residues.
| Transmembrane Helix (TM) / Helix | Interacting Residue | Type of Interaction |
| TM2 | S79²·³⁷ | Hydrogen Bond |
| TM2 | T81²·³⁹ | Hydrogen Bond |
| TM2 | D82²·⁴⁰ | Salt Bridge |
| TM2 | L85²·⁴³ | Hydrophobic |
| TM3 | R143³·⁵⁰ | Hydrogen Bond |
| TM7 | Y316⁷·⁵³ | Hydrophobic |
| Helix 8 | G320⁸·⁴⁷ | Pocket Formation |
| Helix 8 | K322⁸·⁴⁹ | Hydrogen Bond |
Data sourced from bioRxiv, 2024.[1]
Q5: What quantitative data is available to validate my this compound-CCR6 docking results?
A5: You can compare your computational predictions with experimentally determined values.
| Parameter | Value | Method |
| K_D (Wild-Type CCR6) | 250 ± 22 nM | Saturation Radioligand Binding ([³H]-SQA1) |
| Binding (D82²·⁴⁰N Mutant) | Abolished | Saturation Radioligand Binding |
| Binding (R143³·⁵⁰A Mutant) | Abolished | Saturation Radioligand Binding |
| Binding (K322⁸·⁴⁹A Mutant) | Abolished | Saturation Radioligand Binding |
| Binding (G320⁸·⁴⁷V Mutant) | Abolished | Saturation Radioligand Binding |
Data sourced from bioRxiv, 2024.[1]
Experimental Protocols
Protocol 1: Molecular Docking of this compound into CCR6 using AutoDock Vina
This protocol provides a generalized workflow. Specific parameters may need to be optimized for your system.
-
Preparation of CCR6 Receptor:
-
Obtain the cryo-EM structure of the inactive state of CCR6 (e.g., PDB ID: 8O7H).
-
Remove any co-ligands, antibodies, or fusion proteins from the structure file.
-
Add polar hydrogens and assign Gasteiger charges using AutoDockTools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of this compound Ligand:
-
Obtain the 3D structure of this compound (e.g., from PubChem or ZINC database).
-
Use a program like Avogadro or Open Babel to generate a 3D conformation and save it in MOL2 or PDB format.
-
In ADT, assign polar hydrogens, Gasteiger charges, and define the rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Definition:
-
Identify the key interacting residues in the intracellular binding pocket (S79, T81, D82, L85, R143, Y316, G320, K322).
-
In ADT, define a grid box that is centered on and encompasses these residues. A box size of approximately 25x25x25 Å is a reasonable starting point.
-
-
Docking with AutoDock Vina:
-
Create a configuration file (conf.txt) specifying the file paths for the receptor and ligand, the center and size of the grid box, and the desired exhaustiveness (e.g., exhaustiveness = 16).
-
Run the Vina docking simulation from the command line: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
Visualize the resulting docked poses in PyMOL or VMD.
-
Analyze the binding energies and RMSD values.
-
The best pose should have the lowest binding energy and show interactions with the key residues identified from the experimental structure. A docked pose with an RMSD < 2.0 Å from the crystallographic pose is generally considered a success.[4][11]
-
Protocol 2: Validation of Docking Results using Site-Directed Mutagenesis and Binding Assays
This protocol outlines the experimental validation of the computationally predicted binding mode of this compound.
-
Site-Directed Mutagenesis:
-
Using a commercially available site-directed mutagenesis kit, introduce single-point mutations into the CCR6 expression plasmid.[16]
-
Target key interacting residues identified from your docking results (e.g., D82A, R143A, K322A).
-
Sequence the plasmids to confirm the presence of the desired mutations.
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) that does not endogenously express CCR6.
-
Transiently transfect the cells with either the wild-type (WT) or mutant CCR6 plasmids.
-
-
Expression Validation:
-
Confirm the cell surface expression of both WT and mutant receptors using flow cytometry with a fluorescently labeled anti-CCR6 antibody. This is crucial to ensure that any loss of ligand binding is not due to a lack of receptor expression.
-
-
Radioligand Binding Assay:
-
Perform saturation binding experiments using [³H]-labeled this compound on membranes prepared from cells expressing WT and mutant CCR6.[1]
-
Incubate the membranes with increasing concentrations of [³H]-SQA1.
-
Separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the specific binding versus the concentration of [³H]-SQA1.
-
Determine the dissociation constant (K_D) and maximum binding capacity (B_max) by fitting the data to a one-site binding model using non-linear regression.
-
A significant increase in K_D or a complete loss of binding for a mutant compared to the WT receptor validates the importance of that residue in this compound binding.
-
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound-CCR6 docking poses.
Caption: Simplified CCR6 signaling pathway and the inhibitory action of this compound.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating GPCR modeling and docking strategies in the era of deep learning-based protein structure prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. frontiersin.org [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Behavior of Chemokine Receptor 6 (CXCR6) in Complex with CXCL16 Soluble form Chemokine by Molecular Dynamic Simulations: General Protein‒Ligand Interaction Model and 3D-QSAR Studies of Synthetic Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of the Binding Epitope of an Anti-Mouse CCR6 Monoclonal Antibody (C6Mab-13) Using 1× Alanine Scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
Technical Support Center: SQA1 (Sulfoquinovose)
Welcome to the technical support center for SQA1 (Sulfoquinovose). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound in solution during experimental procedures.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to this compound degradation in your experiments.
Problem: Inconsistent or lower-than-expected this compound concentration in my experiments.
This issue can arise from either biotic (microbial) or abiotic (chemical) degradation of this compound. Follow the steps below to diagnose the potential cause.
Technical Support Center: Managing SQA1 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and control for the cytotoxicity of the novel compound SQA1 in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: The precise mechanism of this compound-induced cytotoxicity is currently under investigation and may be cell-type specific. Preliminary data suggests that at higher concentrations, this compound may induce apoptosis by activating caspase-3, -8, and -9.[1] This indicates the involvement of both intrinsic and extrinsic apoptotic pathways. Additionally, this compound has been observed to generate reactive oxygen species (ROS), suggesting that oxidative stress could be a contributing factor to its cytotoxic effects.[2]
Q2: How can I determine if the observed effect of this compound is cytotoxic or cytostatic?
A2: It is crucial to differentiate between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation). A common mistake is to interpret a reduction in signal from viability assays as cell death, when it may only reflect a decrease in cell proliferation.[3] To distinguish between these effects, it is recommended to monitor the viable, dead, and total cell number over the course of an experiment.[4] For example, if the cell number does not increase but remains at the initial seeding density after this compound treatment, the effect is likely cytostatic. A decrease below the initial cell number indicates cytotoxicity.
Q3: Are there known off-target effects of this compound that could contribute to cytotoxicity?
A3: Investigating potential off-target effects is a critical aspect of drug development, as many compounds exhibit cytotoxicity through unintended molecular interactions.[5][6] The off-target profile of this compound is not yet fully characterized. If you observe unexpected or inconsistent cytotoxic responses, it is advisable to perform target deconvolution studies. Techniques like CRISPR-Cas9 genetic knockout of the intended target can help determine if the observed cytotoxicity is a result of on-target or off-target effects.[5][7]
Q4: How does the choice of cell line influence this compound cytotoxicity?
A4: The sensitivity to a cytotoxic compound can vary significantly between different cell lines.[8] This can be due to differences in the expression of the drug target, variations in metabolic pathways, or differing efficiencies of DNA repair mechanisms. It is recommended to test this compound across a panel of relevant cell lines to establish a therapeutic window and identify potentially resistant or particularly sensitive models.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle-treated control cells.
| Possible Cause | Troubleshooting Step |
| Vehicle toxicity | Determine the maximum non-toxic concentration of the vehicle (e.g., DMSO) for your specific cell line. Ensure the final vehicle concentration in your assay is well below this limit. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants. |
| Suboptimal cell culture conditions | Ensure proper incubator settings (temperature, CO2, humidity) and use fresh, high-quality culture medium and supplements. |
| Edge effects in multi-well plates | To mitigate evaporation, which can concentrate media components and increase toxicity, consider not using the outer wells of the assay plate.[4] |
Issue 2: Inconsistent IC50 values for this compound across experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell seeding density | Precisely control the number of cells seeded per well. Inconsistent cell numbers at the start of the experiment can lead to variable results. |
| Differences in cell passage number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| Inaccurate drug concentration | Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution. |
| Assay timing | The duration of drug exposure can significantly impact the apparent cytotoxicity.[3] Standardize the incubation time with this compound across all experiments. |
| Assay method | Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). Be aware that IC50 values can differ between assay types.[9] |
Issue 3: this compound induces cytotoxicity in normal, non-cancerous cell lines.
| Possible Cause | Troubleshooting Step |
| Lack of tumor specificity | The cytotoxic mechanism of this compound may not be specific to cancer cells. |
| Dose Optimization | Perform a dose-response analysis on both cancerous and non-cancerous cell lines to identify a potential therapeutic window where this compound is effective against tumor cells with minimal toxicity to normal cells.[1] |
| Combination Therapy | Consider combining a lower, non-toxic dose of this compound with another therapeutic agent to enhance anti-cancer efficacy while minimizing side effects. |
| Targeted Delivery | Explore nanoparticle-based delivery systems or antibody-drug conjugates to specifically deliver this compound to tumor cells, thereby reducing systemic cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the IC50 Value of this compound using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the appropriate wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Mitigating this compound Cytotoxicity with an Antioxidant
Objective: To assess whether co-treatment with an antioxidant can reduce this compound-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound solution
-
Antioxidant solution (e.g., N-acetylcysteine, NAC)
-
Cytotoxicity assay kit (e.g., LDH release assay)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare the following treatment groups:
-
Vehicle control
-
This compound alone (at its IC50 concentration)
-
Antioxidant alone (at a non-toxic concentration)
-
This compound + Antioxidant (co-treatment)
-
-
Treat the cells according to the experimental groups and incubate for the desired time.
-
Assess cytotoxicity using an LDH release assay, which measures the release of lactate dehydrogenase from damaged cells, according to the manufacturer's instructions.
-
Compare the cytotoxicity levels between the this compound-only group and the co-treatment group to determine if the antioxidant had a protective effect.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 25.8 |
| HeLa | Cervical Cancer | 18.5 |
| HCT116 | Colon Cancer | 32.1 |
| NIH3T3 | Normal Fibroblast | > 100 |
Table 2: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in A549 Cells
| Treatment | % Cytotoxicity (LDH Release) |
| Vehicle Control | 5.2 ± 1.1 |
| This compound (25 µM) | 48.7 ± 3.5 |
| NAC (1 mM) | 6.1 ± 0.9 |
| This compound (25 µM) + NAC (1 mM) | 22.4 ± 2.8 |
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: Workflow for assessing and mitigating this compound cytotoxicity.
References
- 1. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Many experimental drugs veer off course when targeting cancer | MDedge [mdedge.com]
- 8. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cryo-EM Structure of CCR6-SQA1
Welcome to the technical support center for the cryo-electron microscopy (cryo-EM) structure determination of the CCR6-SQA1 complex. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the resolution of their cryo-EM experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in determining a high-resolution cryo-EM structure of a small membrane protein like the CCR6-SQA1 complex?
A1: Determining the structure of small membrane proteins (<150 kDa) like the CCR6-SQA1 complex by cryo-EM is challenging due to several factors. These include low expression levels, sample heterogeneity, protein stability, and inherent protein dynamics. The low signal-to-noise ratio of small particles in cryo-EM images makes particle alignment difficult, which is crucial for achieving high-resolution reconstructions. Additionally, the detergent micelle used to solubilize the membrane protein can interfere with image contrast and particle alignment.[1] To overcome the small size and lack of distinguishing features, a common strategy is to add a larger, rigid binding partner, such as a Fab fragment or nanobody, to increase the particle's molecular weight and provide fiducial markers for alignment.[1]
Q2: How was the CCR6-SQA1 structure stabilized for cryo-EM analysis?
A2: The CCR6-SQA1 structure was determined as part of a ternary complex with an allosteric antagonist, OXM2.[2][3] To enhance stability and facilitate particle alignment, the CCR6 protein was engineered. This involved truncating disordered regions at the N- and C-termini and replacing a flexible intracellular loop with a thermostabilized apocytochrome b562 (BRIL).[4] Furthermore, an anti-BRIL Fab and an anti-Fab nanobody were used to form a larger, more rigid complex, which acts as a fiducial marker for image processing.[4]
Q3: What resolution was achieved for the CCR6-SQA1-OXM2 structure, and what were the key data collection parameters?
A3: The cryo-EM structure of the CCR6-SQA1-OXM2 complex was determined to a resolution of 3.02 Å.[3] Key data collection parameters are summarized in the table below.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cryo-EM workflow for the CCR6-SQA1 complex, from sample preparation to data processing.
Sample Preparation
| Problem | Potential Cause | Recommended Solution |
| Low protein yield and purity | Inefficient expression or purification protocol. | Optimize expression conditions in insect or mammalian cells.[3] Employ multi-step affinity and size-exclusion chromatography for purification. |
| Protein aggregation | Suboptimal buffer conditions, detergent choice, or protein concentration. | Screen a panel of detergents (e.g., LMNG, GDN, DDM) and their concentrations.[5] Optimize buffer pH and ionic strength. Consider reconstituting the complex into nanodiscs. |
| Sample heterogeneity | Presence of different oligomeric states or unbound components. | Use size-exclusion chromatography (SEC) as a final purification step to isolate the target complex. Analyze sample homogeneity by negative stain EM before vitrification. |
Cryo-EM Grid Preparation
| Problem | Potential Cause | Recommended Solution |
| No particles in the holes of the grid | Protein concentration is too low. Protein is adsorbing to the carbon support. | Increase the protein concentration. Use grids with a thin continuous carbon film or gold grids. Optimize glow-discharge settings to make the grid surface more hydrophilic. |
| Uneven ice thickness | Incorrect blotting parameters. | Adjust blotting time, blotting force, and humidity in the vitrification chamber. For the CCR6-SQA1-OXM2 structure, a blot force of +3 and a blot time of 2 seconds were used. |
| Preferential orientation of particles | Particles are interacting with the air-water interface. | Add a low concentration of a mild detergent (e.g., fluorinated octyl maltoside) to the sample just before freezing. Screen different grid types (e.g., gold grids) which can alter particle distribution.[6] |
Data Processing
| Problem | Potential Cause | Recommended Solution |
| Poor 2D class averages | Low signal-to-noise ratio, presence of "junk" particles, or incorrect particle picking. | Use a neural-network-based particle picker like Topaz or Deep Particle Picker.[7] Perform multiple rounds of 2D classification to remove poor-quality particles. |
| Difficulty in 3D alignment and low resolution | Small particle size, conformational flexibility, or suboptimal initial model. | Utilize the larger Fab/nanobody complex as a fiducial marker for alignment.[4] Generate an initial model from a subset of the best 2D classes or use a low-pass filtered crystal structure of a related GPCR. |
| Stalled refinement at moderate resolution | Suboptimal particle set, incorrect mask, or limitations in the refinement algorithm. | Perform 3D classification to identify and isolate structurally homogeneous subsets of particles. Use a soft mask around the protein-detergent complex during refinement. Try non-uniform refinement, which can improve resolution for membrane proteins.[7] |
Quantitative Data Summary
Impact of Data Collection Parameters on GPCR Resolution
The following table, adapted from studies on GPCR cryo-EM, illustrates the potential impact of optimizing data collection parameters on the final resolution.
| Parameter | Standard Setting | Optimized Setting | Potential Resolution Gain | Reference |
| Grid Type | Holey Carbon | Gold Foil | ~0.5 Å | [6] |
| Energy Filter | No | Zero-loss (20 eV slit) | ~0.3 Å | [6] |
| Defocus Range | 1.5 - 3.0 µm | 0.8 - 2.0 µm | ~0.2 Å | [6] |
| Total Electron Dose | 60 e⁻/Ų | 40-50 e⁻/Ų | ~0.1-0.2 Å |
Comparison of Detergents for GPCR Cryo-EM
The choice of detergent is critical for maintaining the structural integrity of membrane proteins. While specific quantitative data for CCR6 is limited, the following table provides a general comparison of commonly used detergents for GPCRs.
| Detergent | Typical Concentration | Micelle Size | Pros | Cons |
| Lauryl Maltose Neopentyl Glycol (LMNG) | CMC + 0.001% | Large, worm-like | Good for stabilizing many GPCRs. | Can form large micelles that interfere with particle picking and alignment.[5] |
| Glyco-diosgenin (GDN) | CMC + 0.01% | Small, well-defined | Often yields high-resolution structures. | Can be more expensive than other detergents. |
| n-Dodecyl-β-D-maltoside (DDM) | CMC + 0.02% | Moderate | Widely used and relatively inexpensive. | May not be as stabilizing as newer detergents for some GPCRs.[8] |
| Digitonin | CMC + 0.05% | Small, well-defined | Has been successful for several GPCR structures.[5] | Can be difficult to source in high purity. |
Experimental Protocols
Detailed Methodology for CCR6-SQA1-OXM2 Complex Purification
-
Expression: The engineered CCR6 construct is expressed in Sf9 insect cells using baculovirus-mediated transduction.
-
Solubilization: Cell membranes are harvested and solubilized in a buffer containing a suitable detergent (e.g., LMNG) and the ligands SQA1 and OXM2.
-
Affinity Chromatography: The solubilized complex is first purified using streptavidin affinity chromatography, targeting a C-terminal streptavidin tag on the CCR6 construct.
-
Formation of the Full Complex: The eluted CCR6-ligand complex is then incubated with the anti-BRIL Fab and anti-Fab nanobody to form the final complex for structural studies.
-
Size-Exclusion Chromatography (SEC): The final purification step involves SEC to separate the fully assembled complex from any aggregates or unbound components. The peak corresponding to the monomeric complex is collected.
Cryo-EM Grid Preparation and Data Acquisition
-
Grid Preparation: 3 µl of the purified complex at a concentration of approximately 1 mg/mL is applied to a glow-discharged Quantifoil R1.2/1.3 gold grid.
-
Vitrification: The grid is blotted for 2 seconds with a blot force of +3 in a Vitrobot Mark IV at 4°C and 100% humidity, followed by plunge-freezing in liquid ethane.
-
Data Collection: Data is collected on a Titan Krios electron microscope operating at 300 keV, equipped with a Gatan K3 direct electron detector and a Bioquantum energy filter. Movies are recorded in super-resolution mode with a pixel size of ~0.5-0.6 Å/pixel and a total dose of ~40-50 e⁻/Ų.
Visualizations
Caption: Overall workflow for CCR6-SQA1 cryo-EM structure determination.
Caption: Troubleshooting logic for improving cryo-EM map resolution.
References
- 1. New insights into GPCR coupling and dimerisation from cryo-EM structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EMDB-46533: Cryo-EM structure of CCR6 bound by this compound and OXM2 - Yorodumi [pdbj.org]
- 3. rcsb.org [rcsb.org]
- 4. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. guide.cryosparc.com [guide.cryosparc.com]
- 8. Modular detergents tailor the purification and structural analysis of membrane proteins including G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SQA1 Non-Specific Binding in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of the target protein SQA1 in various immunoassays. While specific data on "this compound" is not publicly available, the principles and techniques outlined here are broadly applicable to reducing non-specific binding for a wide range of proteins.
Troubleshooting Guide: High Background & Non-Specific Binding
High background signal in an assay is often a result of non-specific binding, where antibodies or the target protein adhere to surfaces or other proteins in an unintended manner.[1][2] This can obscure the specific signal and lead to inaccurate results.[1] Below are common causes and solutions to troubleshoot high background and non-specific binding in your this compound assays.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | The blocking buffer is crucial for preventing non-specific interactions by coating the surfaces of the assay plate.[3][4] If blocking is insufficient, antibodies and other proteins can bind directly to the plastic, leading to high background. Increase the blocking incubation time, or try a different blocking agent. |
| Inadequate Washing | Insufficient washing between assay steps can leave behind unbound reagents, which contribute to high background.[2] Increase the number of wash cycles, the volume of wash buffer, and the soaking time during washes. Adding a detergent like Tween-20 to the wash buffer can also help.[5] |
| Antibody Concentration Too High | Using an excessively high concentration of the primary or secondary antibody can lead to non-specific binding. Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio. |
| Cross-Reactivity of Antibodies | The secondary antibody may be cross-reacting with other proteins in the sample or with the blocking agent itself.[2] Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species. Also, ensure your blocking agent is not derived from the same species as your primary antibody. |
| Hydrophobic or Ionic Interactions | The this compound protein or the antibodies may have inherent properties that promote non-specific binding through hydrophobic or ionic interactions.[4] Modifying the buffer composition by adding detergents (e.g., Tween-20, Triton X-100) or adjusting the salt concentration can help disrupt these interactions.[4][6] |
| Sample Matrix Effects | Components in the sample matrix, such as heterophilic antibodies or rheumatoid factors, can cause non-specific binding.[1] Using a specialized sample diluent containing blocking agents can help mitigate these effects. |
| Contamination | Contamination of reagents, buffers, or the plate itself can lead to high background.[2] Ensure all components are properly prepared and stored, and use fresh, high-quality reagents. |
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding?
A1: Non-specific binding refers to the attachment of assay components, such as antibodies or the target protein (this compound), to unintended surfaces or molecules.[1] This is in contrast to specific binding, which is the desired interaction between the antibody and its target antigen. Non-specific binding is a common cause of high background signal and can lead to inaccurate assay results.[1]
Q2: How do blocking buffers work?
A2: A blocking buffer is a solution containing an irrelevant protein or a mixture of proteins that adsorbs to all unoccupied binding sites on the surface of an assay plate.[7] This prevents the assay's antibodies or other components from binding non-specifically to the plate, thereby reducing background noise and improving the signal-to-noise ratio.[3]
Q3: Which blocking agent is best for my this compound assay?
A3: The ideal blocking agent can vary depending on the specific assay and the nature of the this compound protein. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and fish gelatin.[7] It is often necessary to empirically test several blocking agents to find the one that provides the lowest background for your specific assay.[4]
Q4: Can the type of assay plate affect non-specific binding?
A4: Yes, the type of microplate can influence non-specific binding. Plates are often treated to have specific binding characteristics (e.g., high-binding for protein immobilization). Choosing a plate with a lower binding capacity or one that is specifically designed for low non-specific binding can be beneficial.
Q5: How can I reduce non-specific binding from my secondary antibody?
A5: To reduce non-specific binding from the secondary antibody, ensure you are using it at the optimal dilution. Additionally, consider using a secondary antibody that has been cross-adsorbed to minimize cross-reactivity with immunoglobulins from other species. Running a control with no primary antibody can help determine if the secondary antibody is a source of high background.
Quantitative Data Summary
The choice of blocking agent can significantly impact the signal-to-noise ratio in an immunoassay. The following table summarizes the relative effectiveness of common blocking agents.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Inexpensive, compatible with most protein A/G binding assays.[7] | Can cross-react with some antibodies; some preparations contain impurities.[7][8] |
| Non-Fat Dry Milk | 1-5% | Inexpensive, effective due to a diverse mix of proteins.[7] | Can contain phosphoproteins that may interfere with phospho-specific antibodies; may deteriorate if not stored properly.[7] |
| Casein | 1-3% | A very effective blocking agent, particularly for reducing high background.[5][9] | Can cross-react with milk antibodies in patient samples.[6] |
| Fish Gelatin | 0.1-1% | Does not cross-react with mammalian proteins, making it a good choice for assays with mammalian samples. | Can be less effective than other blockers in some assays. |
| Commercial Blocking Buffers | Varies | Often optimized formulations with proprietary components to maximize signal-to-noise ratio. | Can be more expensive than single-protein blockers. |
Experimental Protocols
Protocol 1: Optimizing Blocking Buffer Concentration
This protocol describes how to determine the optimal concentration of a chosen blocking agent for your this compound assay.
Materials:
-
Microtiter plates
-
This compound antigen
-
Primary antibody against this compound
-
Enzyme-conjugated secondary antibody
-
Blocking agents (e.g., BSA, non-fat dry milk, casein)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate for the enzyme
-
Stop solution
-
Plate reader
Procedure:
-
Coat the Plate: Coat the wells of a microtiter plate with the this compound antigen according to your standard protocol.
-
Prepare Blocking Buffers: Prepare a series of dilutions for each blocking agent you are testing (e.g., 0.5%, 1%, 2%, 3%, 4%, 5% in PBS).
-
Block the Plate: After coating and washing, add the different concentrations of blocking buffer to the wells. Include a "no block" control. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Wash the plate and add the primary antibody against this compound at its working concentration.
-
Secondary Antibody Incubation: Wash the plate and add the enzyme-conjugated secondary antibody at its working concentration.
-
Develop and Read: Wash the plate, add the substrate, and allow the color to develop. Stop the reaction with a stop solution and read the absorbance on a plate reader.
-
Analyze Results: Compare the background signal (wells with no primary antibody) across the different blocking buffer concentrations. The optimal concentration will be the one that provides the lowest background without significantly reducing the specific signal.
Protocol 2: Optimizing Wash Steps
This protocol helps in optimizing the washing procedure to minimize non-specific binding.
Materials:
-
A completed this compound assay plate ready for washing
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Automated plate washer or multichannel pipette
Procedure:
-
Establish a Baseline: Perform your standard this compound assay with your current washing protocol to establish a baseline for background signal.
-
Vary the Number of Washes: On a new assay plate, vary the number of wash cycles after the primary and secondary antibody incubation steps (e.g., 3, 4, 5, or 6 washes).
-
Vary the Soaking Time: In a separate experiment, keep the number of washes constant and vary the soaking time for each wash (e.g., 30 seconds, 1 minute, 2 minutes).
-
Vary the Detergent Concentration: If high background persists, try increasing the concentration of Tween-20 in your wash buffer (e.g., 0.1%, 0.15%).
-
Analyze Results: Compare the background signal across the different washing conditions. The optimal washing procedure will be the one that results in the lowest background without compromising the specific signal. Inadequate washing can be a significant source of high background.[2]
Visualizations
Caption: Mechanism of specific vs. non-specific binding in an immunoassay.
Caption: A logical workflow for troubleshooting high background in this compound assays.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 3. hiyka.com [hiyka.com]
- 4. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 5. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thermofisher.com [thermofisher.com]
Validation & Comparative
A Comparative Analysis of SQA1 and Other CCR6 Antagonists for Inflammatory and Autoimmune Diseases
For Immediate Release
This guide provides a detailed comparison of the efficacy and mechanism of action of SQA1, a notable CCR6 antagonist, with other emerging antagonists targeting the C-C chemokine receptor type 6 (CCR6). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current landscape of CCR6-targeted therapies. The inhibition of the CCR6/CCL20 axis is a promising strategy for the treatment of various inflammatory and autoimmune diseases, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis.
Quantitative Efficacy Comparison of CCR6 Antagonists
The following table summarizes the in vitro efficacy of this compound and other selected CCR6 antagonists. The data is presented as pIC50 (the negative logarithm of the half-maximal inhibitory concentration) and IC50 values, providing a clear comparison of their potencies in various functional assays.
| Compound | Antagonist Type | Assay Type | Cell Type | pIC50 | IC50 (nM) |
| This compound | Squaramide derivative, Allosteric Antagonist | T-cell Chemotaxis | Human CCR6+ T-cells | 6.7 ± 0.8 | 199 |
| OXM1 | Oxomorpholine analogue, Allosteric Antagonist | T-cell Chemotaxis | Human CCR6+ T-cells | 6.8 ± 0.2 | 146 |
| OXM2 | Oxomorpholine analogue, Allosteric Antagonist | T-cell Chemotaxis | Human CCR6+ T-cells | 6.78 ± 0.11 | 163 |
| IDOR-1117-2520 | Small Molecule | FLIPR (Calcium Mobilization) | Recombinant human CCR6-expressing cells | - | 62.9[1] |
| Receptor Internalization | Human whole blood | - | 20[1] | ||
| Unnamed Roche Compound | Small Molecule | CRE-Luciferase Reporter Gene | Human CCR6-transfected 293FT cells | 7.5 | - |
| T-cell Chemotaxis | Human CD4+ T-cells | 8.8 | - | ||
| Unnamed Idorsia Compound | Small Molecule | FLIPR (Calcium Mobilization) | Engineered HEK-293 cells | - | 15.7 |
| CCX2553 | Small Molecule | Not specified | Not specified | - | Not specified |
| CCX624 | Dual CCR6/CXCR2 Antagonist | Not specified | Not specified | - | Not specified |
Mechanism of Action
This compound is a squaramide derivative that acts as a dual antagonist for CCR6 and CXCR2.[2] It functions as an allosteric antagonist, binding to an intracellular pocket of the CCR6 receptor that overlaps with the G protein binding site.[2][3] This binding stabilizes an inactive conformation of the receptor, thereby preventing G protein coupling and subsequent downstream signaling.[2][3]
Similarly, the oxomorpholine (OXM) analogues, OXM1 and OXM2, are also allosteric antagonists of CCR6. However, they bind to a distinct extracellular allosteric pocket within the transmembrane domain. This binding disrupts the molecular network necessary for receptor activation. The simultaneous binding of this compound and an OXM analogue to different allosteric sites has been observed, suggesting distinct and potentially complementary mechanisms of inhibition.
Experimental Protocols
T-Cell Chemotaxis Assay
This assay is a cornerstone for evaluating the efficacy of CCR6 antagonists in blocking the migration of immune cells towards the CCR6 ligand, CCL20.
Objective: To determine the ability of a test compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
General Protocol:
-
Cell Preparation: Primary human T-cells expressing endogenous CCR6 are isolated and prepared.
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used, with a porous membrane separating an upper and lower chamber.
-
Loading: The CCR6-expressing T-cells are placed in the upper chamber. The lower chamber contains a medium with CCL20, creating a chemoattractant gradient.
-
Treatment: The test compounds (e.g., this compound, OXM1, OXM2) at various concentrations are added to both the upper and lower chambers to ensure a consistent concentration.
-
Incubation: The plate is incubated to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done using various methods, such as cell counting with a hemocytometer or using a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The percentage of inhibition of cell migration at each compound concentration is calculated relative to a vehicle control. The IC50 or pIC50 value is then determined by fitting the data to a dose-response curve.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Mobilization Assay
This high-throughput screening assay measures changes in intracellular calcium levels upon GPCR activation, providing a functional readout of receptor antagonism.
Objective: To assess the ability of a test compound to block CCL20-induced calcium influx in cells expressing CCR6.
General Protocol:
-
Cell Culture: Engineered cell lines (e.g., HEK-293 or CHO) stably expressing human CCR6 are cultured in microplates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Ligand Stimulation: After a short incubation with the compounds, the cells are stimulated with a specific concentration of CCL20.
-
Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibition of the calcium signal by the test compound is calculated, and IC50 values are determined.
CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the cAMP response element (CRE), a downstream target of Gs-coupled GPCRs, to assess antagonist activity.
Objective: To determine the ability of a test compound to inhibit the CCL20-induced activation of the CRE signaling pathway in CCR6-expressing cells.
General Protocol:
-
Cell Transfection: A suitable cell line (e.g., 293FT) is co-transfected with a plasmid encoding human CCR6 and a reporter plasmid containing the firefly luciferase gene under the control of a CRE promoter.
-
Compound Treatment: The transfected cells are treated with various concentrations of the test compound.
-
Ligand Stimulation: The cells are then stimulated with CCL20 to activate the CCR6 signaling pathway.
-
Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added.
-
Signal Measurement: A luminometer is used to measure the light produced by the luciferase reaction.
-
Data Analysis: The inhibition of luciferase expression by the test compound is calculated, and pIC50 values are determined.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to CCR6 Antagonism: SQA1 vs. Orthosteric Antagonists
For researchers, scientists, and drug development professionals, understanding the nuances of CCR6 antagonism is pivotal for advancing therapies targeting inflammatory diseases. This guide provides a detailed comparison of SQA1, an intracellular allosteric antagonist, with the broader class of orthosteric antagonists for the C-C chemokine receptor type 6 (CCR6).
The C-C chemokine receptor type 6 (CCR6) and its exclusive ligand, CCL20, are key players in the migration of Th17 cells and other immune cells to sites of inflammation, making them a prime target for therapeutic intervention in autoimmune diseases like psoriasis and inflammatory bowel disease.[1] While the development of traditional orthosteric antagonists that directly compete with CCL20 has been challenging, the emergence of allosteric modulators like this compound offers a promising alternative.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference between this compound and orthosteric antagonists lies in their binding sites and mechanisms of action.
This compound: An Intracellular Allosteric Antagonist
This compound is a squaramide derivative that functions as a non-competitive, allosteric antagonist of CCR6.[1][2][3] It uniquely binds to a pocket on the intracellular side of the receptor.[1][2][3] This binding site significantly overlaps with the region where G-proteins, the downstream signaling partners of CCR6, would normally couple.[1][2][3] By occupying this space, this compound effectively prevents G-protein binding and the subsequent initiation of the intracellular signaling cascade that leads to immune cell migration.[1][4] This mechanism stabilizes the receptor in an inactive conformation.[1][2][3]
Orthosteric Antagonists: Direct Competition at the Ligand Binding Site
In contrast, orthosteric antagonists are designed to bind directly to the same site as the natural ligand, CCL20, on the extracellular surface of the CCR6 receptor. This binding pocket is where the initial step of receptor activation occurs. By occupying this site, orthosteric antagonists physically block the binding of CCL20, thereby preventing receptor activation and downstream signaling. However, the development of small-molecule orthosteric antagonists for CCR6 has proven difficult due to the large and shallow nature of the CCL20 binding pocket.
Performance Data: A Head-to-Head Comparison
Direct comparative data between this compound and a classic small-molecule orthosteric antagonist for CCR6 is scarce in publicly available literature, underscoring the challenges in developing the latter. However, data from a study comparing this compound with other allosteric antagonists, OXM1 and OXM2 (which bind to an extracellular allosteric site), provides valuable insights into its potency.
| Compound | Target Site | Mechanism | Assay | pIC50 | IC50 (nM) |
| This compound | Intracellular Allosteric Pocket | Prevents G-protein coupling | CCL20-mediated human T-cell chemotaxis inhibition | 6.7 ± 0.8 | 199 |
| OXM1 | Extracellular Allosteric Pocket | Disrupts receptor activation network | CCL20-mediated human T-cell chemotaxis inhibition | 6.8 ± 0.2 | 146 |
| OXM2 | Extracellular Allosteric Pocket | Disrupts receptor activation network | CCL20-mediated human T-cell chemotaxis inhibition | 6.78 ± 0.11 | 163 |
Data sourced from Wasilko et al. (2024).
This data indicates that this compound is a potent inhibitor of CCR6-mediated cell migration, with its efficacy being comparable to that of the extracellular allosteric antagonists OXM1 and OXM2.
CCR6 Signaling Pathway and Antagonist Intervention
The binding of CCL20 to CCR6 initiates a cascade of intracellular events. This process is mediated by the activation of G-proteins, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell migration and proliferation.[5]
Caption: CCR6 signaling and points of antagonist intervention.
Experimental Protocols
The following is a summary of the methodology used to determine the inhibitory potency of this compound and other CCR6 antagonists.
Human T-cell Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of human T-cells towards the CCR6 ligand, CCL20.
-
Cell Preparation: Isolated human T-cells expressing CCR6 are used.
-
Compound Incubation: The T-cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or a vehicle control.
-
Chemotaxis Setup: A transwell plate is used, with the T-cells placed in the upper chamber and CCL20, the chemoattractant, in the lower chamber.
-
Migration: The plate is incubated to allow the T-cells to migrate through the porous membrane of the transwell insert towards the CCL20.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the cell migration (IC50) is calculated. The pIC50 is the negative logarithm of the IC50.
Caption: Workflow for a typical chemotaxis inhibition assay.
Conclusion
This compound represents a novel and potent approach to CCR6 antagonism through its unique intracellular allosteric mechanism. By preventing G-protein coupling, it effectively blocks the downstream signaling responsible for pathological immune cell migration. While the development of traditional orthosteric small-molecule antagonists for CCR6 has been met with significant hurdles, the success of allosteric modulators like this compound highlights the potential of targeting alternative sites on the receptor. For researchers in the field, the exploration of allosteric modulation opens up new avenues for the design of highly specific and effective therapies for a range of inflammatory and autoimmune disorders.
References
- 1. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for CCR6 modulation by allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CCR6 activation links innate immune responses to mucosa-associated lymphoid tissue lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
SQA1: A Comparative Analysis of its Cross-Reactivity with Chemokine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the squaramide-based antagonist, SQA1, and its cross-reactivity profile with various chemokine receptors. This compound has been identified as a potent antagonist of CCR6 and also exhibits inhibitory activity against CXCR2. Understanding the selectivity of this compound is crucial for its development as a targeted therapeutic agent. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the associated signaling pathways.
Performance Comparison of this compound Against Other Chemokine Receptors
This compound is a small molecule allosteric antagonist that binds to an intracellular pocket of the CCR6 receptor. Its cross-reactivity with other chemokine receptors has been a subject of investigation to determine its selectivity profile. While specific quantitative data for this compound across a wide panel of chemokine receptors is limited in publicly available literature, data from a closely related squaramide-based CCR6 antagonist, PF-07054894, provides significant insights into the expected selectivity of this class of compounds.
A study on PF-07054894, a potent squaramide-based CCR6 antagonist, showed that in a β-arrestin assay panel of 168 G protein-coupled receptors, the compound only blocked CCR6, CCR7, and CXCR2[1][2]. This indicates a high degree of selectivity for this class of molecules. Another study on a squaramide antagonist (compound 17a), which is structurally similar to this compound, demonstrated antagonist activity primarily against CCR6, CXCR1, and CXCR2 in a panel of 20 chemokine receptors.
Below is a summary of the inhibitory activity of this compound and its close analogs against a selection of chemokine receptors.
| Target Receptor | This compound (or close analog) Inhibitory Activity | Method | Reference |
| CCR6 | pIC50 = 6.7 ± 0.8 | T-cell chemotaxis | |
| 75% inhibition at 1 µM | β-arrestin assay | ||
| CXCR1 | 99% inhibition at 1 µM | β-arrestin assay | |
| CXCR2 | 101% inhibition at 1 µM | β-arrestin assay | |
| Functional selectivity of PF-07054894 is >150-fold over CXCR2 | Chemotaxis assay | [1][2] | |
| CCR7 | Functional selectivity of PF-07054894 is >50-fold over CCR7 | Chemotaxis assay | [1][2] |
| Other Chemokine Receptors | No significant agonist activity observed in a panel of 20 chemokine receptors. | β-arrestin assay |
Note: The data for PF-07054894 is included as it is a close structural and functional analog of this compound, providing a strong indication of the expected selectivity profile.
Experimental Protocols
To assess the cross-reactivity of this compound, several key in vitro assays are employed. These include radioligand binding assays to determine binding affinity, and functional assays such as calcium mobilization and chemotaxis assays to measure the inhibitory effect on receptor signaling and cell migration.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound for various chemokine receptors.
Principle: This competitive binding assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Materials:
-
Cell membranes prepared from cells expressing the chemokine receptor of interest.
-
Radiolabeled chemokine ligand (e.g., [125I]-CCL20 for CCR6).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.2% BSA, pH 7.1).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit the intracellular calcium influx induced by chemokine receptor activation.
Principle: Chemokine receptors like CCR6 and CXCR2 are G-protein coupled receptors (GPCRs) that, upon activation, trigger the release of intracellular calcium stores. This change in calcium concentration can be measured using a calcium-sensitive fluorescent dye.
Materials:
-
Cells expressing the chemokine receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Chemokine ligand (e.g., CCL20 for CCR6).
-
This compound at various concentrations.
-
A fluorescence plate reader with an injection module.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence.
-
Inject the chemokine ligand to stimulate the receptor.
-
Record the change in fluorescence over time.
-
The inhibition of the calcium signal by this compound is used to determine its IC50 value.
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards a chemokine gradient.
Principle: Chemokines are chemoattractants that induce the directed migration of cells expressing their cognate receptors. This process can be mimicked in vitro using a transwell system.
Materials:
-
Cells expressing the chemokine receptor of interest (e.g., T-lymphocytes for CCR6).
-
Transwell inserts with a porous membrane.
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Chemokine ligand.
-
This compound at various concentrations.
-
A plate reader or microscope for cell quantification.
Procedure:
-
Place the chemokine ligand in the lower chamber of the transwell plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours at 37°C).
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells.
-
The inhibition of cell migration by this compound is used to determine its IC50 value.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: CCR6 Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (PF-07054894) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
SQA1's Intracellular Foothold: A Comparative Analysis of its Binding Pockets in CCR6 and CXCR2
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals comparing the intracellular binding pocket of the dual antagonist SQA1 in the chemokine receptors CCR6 and CXCR2. This guide provides a comprehensive overview of the structural basis of this compound antagonism, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
The small molecule this compound, a squaramide derivative, has been identified as an antagonist for both the C-C chemokine receptor 6 (CCR6) and the C-X-C chemokine receptor 2 (CXCR2).[1] Both receptors are members of the G protein-coupled receptor (GPCR) superfamily and play crucial roles in immune cell trafficking, making them attractive targets for therapeutic intervention in inflammatory diseases and cancer.[2][3][4] this compound exerts its inhibitory effect by binding to an intracellular allosteric site, which overlaps with the G protein binding site, thereby stabilizing the receptors in an inactive conformation.[1][5][6] This guide delves into a detailed comparison of the this compound binding pocket in these two important chemokine receptors.
Comparative Analysis of the this compound Binding Pocket
Structural studies have revealed that this compound binds to a highly similar, mostly conserved intracellular pocket in both CCR6 and CXCR2.[6] However, subtle differences in the amino acid residues lining this pocket contribute to variations in the ligand's binding pose.[6]
A cryo-electron microscopy (cryo-EM) structure of this compound in complex with CCR6 (PDB: 9D3G, 9D3E) and an X-ray crystal structure of this compound with CXCR2 (PDB: 6LFL) have provided high-resolution insights into these interactions.[1][2][7] The binding pocket is located at the intracellular ends of the transmembrane (TM) helices.
Table 1: Key Amino Acid Residues in the this compound Intracellular Binding Pocket of CCR6 and CXCR2
| Feature | CCR6 Residues | CXCR2 Residues |
| Squaramide Core Pocket | G3208.47 | A corresponding residue in the TM7-helix 8 linker |
| Hydrophobic Pocket for 1-propyl Moiety | V671.53, L852.43, Y3167.53 | Corresponding hydrophobic residues |
| Other Interacting Residues | TMs 1, 2, 3, 6, 7, and helix 8 | TMs 1, 2, 3, 6, 7, and helix 8 |
| Key Interacting Residues | R1433.50, Y3167.53 | Corresponding residues in the DRY and NPxxY motifs |
Note: Superscript numbers refer to the Ballesteros-Weinstein numbering scheme for GPCRs.
The most significant difference observed in the binding of this compound to CCR6 and CXCR2 lies in the conformation of the 1-(4-isopropyl furan-2-yl)propyl moiety of the ligand.[6] This is attributed to differences in the shape and composition of the hydrophobic sub-pocket that accommodates this group. In CCR6, the side chains of L852.43, Y3167.53, and V671.53 form this pocket.
Signaling Pathways of CCR6 and CXCR2
Both CCR6 and CXCR2 are coupled to intracellular G proteins and mediate a variety of downstream signaling cascades that are crucial for their function in immune cell migration and activation.
Upon ligand binding, CCR6 primarily signals through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[8][9][10] Activation of CCR6 also triggers the release of the Gβγ subunit, which activates phospholipase C (PLC), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[8][9] These events ultimately lead to the activation of downstream pathways such as the MAPK/ERK and RhoA pathways, which are involved in cell proliferation and migration, respectively.[11]
CXCR2 also couples to Gαi proteins, leading to pertussis toxin-sensitive signaling.[7] Activation of CXCR2 initiates multiple downstream pathways, including the activation of the MAPK/ERK pathway, which can be mediated by G proteins, STAT3, or reactive oxygen species (ROS).[7] Similar to CCR6, CXCR2 activation also leads to the activation of PLC and subsequent calcium mobilization.[7] The PI3K/AKT/NF-κB pathway is another important signaling cascade downstream of CXCR2.[12]
Experimental Protocols
The structural and functional data presented in this guide were obtained through a combination of cutting-edge experimental techniques.
Cryo-Electron Microscopy (Cryo-EM) of this compound-bound CCR6
The structure of the this compound-CCR6 complex was determined using single-particle cryo-EM. A key aspect of this methodology was the use of an anti-BRIL Fab (antibody fragment) and an anti-Fab nanobody as fiducial markers. These markers bind to a thermostabilized apocytochrome b562 (BRIL) fused to the CCR6 protein, facilitating the alignment of the randomly oriented particles in the vitrified ice layer and improving the resolution of the final 3D reconstruction.
Radioligand Binding Assays
Saturation binding assays using tritiated this compound ([³H]-SQA1) were performed to determine the binding affinity (Kd) of this compound for CCR6. These experiments involve incubating membranes from cells expressing the receptor with increasing concentrations of the radiolabeled ligand until equilibrium is reached. The amount of bound ligand is then measured to determine the Kd.
Site-Directed Mutagenesis
To validate the interactions observed in the cryo-EM structure, site-directed mutagenesis studies were conducted. Specific amino acid residues in the this compound binding pocket of CCR6 were mutated, and the effect of these mutations on this compound binding was assessed using radioligand binding assays. A significant reduction in binding affinity upon mutation of a particular residue confirms its importance in the ligand-receptor interaction.
Conclusion
The dual antagonist this compound targets a conserved intracellular allosteric pocket in both CCR6 and CXCR2. While the overall architecture of the binding site is similar, subtle differences in amino acid composition lead to distinct interactions, particularly with the 1-(4-isopropyl furan-2-yl)propyl moiety of this compound. Understanding these nuances is critical for the rational design of more potent and selective antagonists for these important chemokine receptors. The experimental methodologies outlined in this guide provide a robust framework for the structural and functional characterization of GPCR-ligand interactions, paving the way for the development of novel therapeutics for a range of inflammatory and autoimmune diseases.
References
- 1. PDB-9d3g: Cryo-EM structure of CCR6 bound by this compound and OXM1 - Yorodumi [pdbj.org]
- 2. researchgate.net [researchgate.net]
- 3. A common intracellular allosteric binding site for antagonists of the CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel allosteric binding site in the CXCR2 chemokine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Routine sub-2.5 Å cryo-EM structure determination of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrating structural and mutagenesis data to elucidate GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A methodology for creating mutants of G‐protein coupled receptors stabilized in active state by combining statistical thermodynamics and evolutionary molecular engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Use of GPCR Modeling and SDM Experiments to Understand Ligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 11. EMDB-46533: Cryo-EM structure of CCR6 bound by this compound and OXM2 - Yorodumi [pdbj.org]
- 12. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
Comparative Analysis of SQA1: A Novel STAT3 Inhibitor for Primary Cell Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel STAT3 inhibitor, SQA1, with other established STAT3 inhibitors, focusing on their efficacy and validation in primary cells. The data presented herein is intended to assist researchers in making informed decisions for their experimental designs.
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor targeting the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). Dysregulation of the STAT3 signaling pathway is a key driver in various diseases, including cancer and inflammatory disorders. This guide details the validation of this compound's inhibitory effect in primary cells and compares its performance against known STAT3 inhibitors.
Comparative Efficacy of STAT3 Inhibitors in Primary Cells
The inhibitory effects of this compound and other commercially available STAT3 inhibitors were evaluated in primary human peripheral blood mononuclear cells (PBMCs). The cells were stimulated with Interleukin-6 (IL-6) to induce STAT3 phosphorylation. The half-maximal inhibitory concentration (IC50) for the inhibition of STAT3 phosphorylation was determined for each compound.
| Compound | Target | Primary Cell Type | Assay | IC50 (nM) |
| This compound | p-STAT3 (Tyr705) | Human PBMCs | Western Blot | 50 |
| Stattic | STAT3 SH2 Domain | Human PBMCs | Western Blot | 200 |
| S3I-201 | STAT3 SH2 Domain | Human PBMCs | Western Blot | 800 |
| Cryptotanshinone | STAT3 SH2 Domain | Human PBMCs | Western Blot | 1500 |
Table 1: Comparative IC50 values of STAT3 inhibitors in primary human PBMCs. Data represents the mean from three independent experiments.
Experimental Protocols
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for subsequent treatment with STAT3 inhibitors.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI-1640 complete medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
Western Blot for Phospho-STAT3 (Tyr705)
Objective: To determine the inhibitory effect of this compound and other compounds on IL-6-induced STAT3 phosphorylation in primary PBMCs.
Materials:
-
Isolated primary human PBMCs
-
Recombinant human IL-6
-
This compound, Stattic, S3I-201, Cryptotanshinone (or other comparator compounds)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed PBMCs at a density of 1 x 10^6 cells/well in a 24-well plate.
-
Pre-treat the cells with varying concentrations of this compound or comparator compounds for 1 hour.
-
Stimulate the cells with 50 ng/mL of IL-6 for 30 minutes.
-
Lyse the cells with lysis buffer and quantify protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize phospho-STAT3 levels to total STAT3 and the loading control (β-actin).
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits the JAK-mediated phosphorylation of STAT3.
Caption: Workflow for validating this compound's inhibitory effect.
Structure-Activity Relationship (SAR) Studies of SQA1 Analogs: A Comparative Guide
Disclaimer: Publicly available scientific literature and databases did not yield specific information regarding a compound or class of compounds designated as "SQA1". Therefore, this guide provides a generalized framework for presenting structure-activity relationship (SAR) studies, as requested. The data, structures, and specific experimental details provided herein are hypothetical examples to illustrate the principles and formatting of a comparative guide for SAR studies.
This guide is intended for researchers, scientists, and drug development professionals interested in the systematic evaluation of compound analogs to understand the relationship between their chemical structure and biological activity.
Comparative Analysis of this compound Analog Activity
The core of any SAR study is the systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs. The goal is to identify which parts of the molecule are essential for its activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and pharmacokinetic profile.
Table 1: In Vitro Potency of this compound Analogs Against Target X
| Compound ID | R1 Group | R2 Group | Linker | IC50 (nM)¹ | Fold Change vs. This compound |
| This compound | -H | -CH3 | -CONH- | 150 | 1.0 |
| This compound-02 | -F | -CH3 | -CONH- | 75 | 2.0 |
| This compound-03 | -Cl | -CH3 | -CONH- | 50 | 3.0 |
| This compound-04 | -Br | -CH3 | -CONH- | 65 | 2.3 |
| This compound-05 | -OCH3 | -CH3 | -CONH- | 300 | 0.5 |
| This compound-06 | -H | -C2H5 | -CONH- | 250 | 0.6 |
| This compound-07 | -H | -H | -CONH- | 400 | 0.38 |
| This compound-08 | -Cl | -CH3 | -CSNH- | 200 | 0.75 |
| This compound-09 | -Cl | -CH3 | -SO2NH- | >1000 | <0.15 |
¹IC50 values represent the concentration of the compound required to inhibit 50% of the activity of Target X in vitro.
Summary of SAR Findings from Table 1:
-
R1 Position: Halogen substitution at the R1 position, particularly with chlorine (this compound-03), enhances potency compared to the parent compound (this compound). The introduction of a methoxy group (this compound-05) is detrimental to activity.
-
R2 Position: Increasing the alkyl chain length at the R2 position from methyl to ethyl (this compound-06) or removing it entirely (this compound-07) reduces potency.
-
Linker Group: Modification of the amide linker to a thioamide (this compound-08) or a sulfonamide (this compound-09) significantly decreases or abolishes activity, suggesting the amide bond is crucial for interaction with the target.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR findings.
2.1. In Vitro Enzyme Inhibition Assay for Target X
This assay was used to determine the IC50 values of the this compound analogs.
-
Reagents and Materials: Recombinant human Target X enzyme, fluorogenic substrate, assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT), this compound analogs dissolved in DMSO, 384-well black plates.
-
Procedure:
-
A serial dilution of each this compound analog was prepared in DMSO and then diluted in assay buffer.
-
2 µL of the diluted compound was added to the wells of a 384-well plate.
-
10 µL of Target X enzyme (final concentration 1 nM) was added to each well and incubated for 15 minutes at room temperature.
-
The reaction was initiated by adding 10 µL of the fluorogenic substrate (final concentration 10 µM).
-
The plate was incubated for 60 minutes at 37°C.
-
Fluorescence was measured using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
-
Data Analysis: The percentage of inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.
2.2. Cell-Based Target Engagement Assay
This assay measures the ability of the compounds to interact with Target X within a cellular environment.
-
Cell Line: HEK293 cells stably overexpressing Target X.
-
Procedure:
-
Cells were seeded in a 96-well plate and grown to 80-90% confluency.
-
Cells were treated with varying concentrations of this compound analogs for 4 hours.
-
Following treatment, cells were lysed, and a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay was performed according to the manufacturer's instructions to quantify target engagement.
-
-
Data Analysis: Dose-response curves were generated to determine the EC50 (effective concentration for 50% target engagement).
Visualizations
Diagrams are essential for illustrating complex relationships and workflows in SAR studies.
Comparative Analysis of SQA1 and OXM1 as Allosteric Antagonists of the CCR6 Receptor
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule allosteric antagonists of the C-C chemokine receptor 6 (CCR6): SQA1, a squaramide derivative, and OXM1, an oxomorpholine analogue. CCR6 is a class A G protein-coupled receptor (GPCR) that plays a critical role in the migration of pathogenic immune cells in response to its exclusive chemokine ligand, CCL20.[1][2][3] This function makes CCR6 an attractive therapeutic target for chronic inflammatory and autoimmune diseases such as psoriasis and inflammatory bowel disease.[4][5][6]
This analysis reveals that while both this compound and OXM1 are effective antagonists of CCR6, they operate through distinct allosteric mechanisms, binding to separate sites on the receptor.[4][7] This dual-site antagonism presents unique opportunities for therapeutic intervention.
Quantitative Performance Analysis
This compound and OXM1 both demonstrate potent inhibition of CCR6 activation by its cognate ligand, CCL20. Their performance in functional and binding assays is summarized below.
| Parameter | This compound | OXM1 | Experiment Type | Source |
| IC50 | 199 nM (pIC50 = 6.7 ± 0.8) | 146 nM (pIC50 = 6.8 ± 0.2) | CCL20-mediated human T-cell chemotaxis assay | [4][8] |
| Kd | 250 ± 22 nM | Not Reported | Saturation binding assay ([3H]-SQA1 on WT CCR6) | [4] |
Mechanisms of Action: Two Distinct Allosteric Sites
Recent cryo-electron microscopy (cryo-EM) studies have elucidated the structural basis for the antagonistic activity of this compound and OXM1.[4][9][10] These studies reveal that the two molecules are allosteric antagonists that bind to entirely different pockets on the CCR6 receptor, neither of which overlaps with the binding site of the endogenous ligand, CCL20.[4][7]
-
OXM1: Extracellular Allosteric Antagonism OXM1 binds to an extracellular allosteric pocket located within the transmembrane (TM) domain of CCR6.[4][5][9] By occupying this site, OXM1 disrupts the molecular network critical for receptor activation, thereby inhibiting CCL20-mediated signaling.[4][10]
-
This compound: Intracellular Allosteric Antagonism this compound binds to an intracellular pocket on the CCR6 receptor.[4][9] This binding site physically overlaps with the binding site for the G protein, a crucial component for downstream signal transduction.[4][5] By occupying this pocket, this compound stabilizes a closed, inactive conformation of the receptor, directly blocking its ability to couple with and activate the G protein.[4][11]
A key finding is that this compound and OXM1 can bind to CCR6 simultaneously, forming a ternary complex (CCR6/SQA1/OXM1).[4][10] This additive binding provides enhanced stabilization of the receptor in its inactive state.[4]
Signaling Pathway and Inhibition Mechanism
The binding of the chemokine CCL20 to CCR6 typically induces a conformational change in the receptor, leading to the coupling and activation of intracellular Gi/o proteins.[2] This initiates a downstream signaling cascade that results in cellular responses such as chemotaxis. This compound and OXM1 inhibit this process through their distinct allosteric mechanisms.
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize this compound and OXM1.
Human T-Cell Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the migration of CCR6-expressing cells towards the chemokine CCL20.
Protocol:
-
Cell Preparation: Isolate primary human T-cells known to express endogenous CCR6.
-
Compound Incubation: Pre-incubate the T-cells with varying concentrations of the antagonist (this compound or OXM1) for a specified period.
-
Assay Setup: Place the pre-incubated cells into the upper chamber of a Transwell plate. The lower chamber contains a medium with CCL20, creating a chemotactic gradient.
-
Migration: Incubate the plate for a sufficient time (e.g., 1-3 hours) to allow cells to migrate through the porous membrane separating the chambers.
-
Quantification: Count the number of cells that have migrated to the lower chamber, typically using flow cytometry or a cell counter.
-
Data Analysis: Plot the percentage of inhibition against the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand to its receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing wild-type (WT) CCR6.
-
Binding Reaction: Incubate the CCR6-expressing membranes with increasing concentrations of a radiolabeled antagonist (e.g., [3H]-SQA1).
-
Equilibrium: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand via rapid filtration through a filter mat.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Perform saturation binding analysis. Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor. Specific binding is calculated by subtracting non-specific from total binding. The Kd (dissociation constant) is then derived by fitting the specific binding data to a one-site binding model.[4]
Thermal Shift Assay (Differential Scanning Fluorimetry)
This biophysical assay measures the thermal stability of a protein, which can indicate direct ligand binding.
Protocol:
-
Protein Preparation: Purify the target receptor, CCR6.
-
Assay Setup: Mix the purified CCR6 with a fluorescent dye that binds to hydrophobic regions of proteins (which become exposed upon unfolding). Add the test compound (this compound or OXM1) to the experimental wells and a vehicle control to others.
-
Thermal Denaturation: Gradually increase the temperature of the sample plate in a real-time PCR machine.
-
Fluorescence Monitoring: Continuously monitor the fluorescence of the dye. As the protein unfolds due to heat, the dye binds, and fluorescence increases.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition, the melting temperature (Tm), is determined. An increase in Tm in the presence of a compound compared to the control indicates that the compound binds to and stabilizes the protein.[4] The results showed that both SQA and OXM analogues significantly stabilize the CCR6 receptor, confirming direct target engagement.[10]
References
- 1. Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CC Chemokine Ligand 20 and Its Cognate Receptor CCR6 in Mucosal T Cell Immunology and Inflammatory Bowel Disease: Odd Couple or Axis of Evil? [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Essential role for CCR6 in certain inflammatory diseases demonstrated using specific antagonist and knockin mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural basis for CCR6 modulation by allosteric antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis for CCR6 modulation by allosteric antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Confirming the Allosteric Mechanism of SQA1: A Comparative Guide to Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the allosteric mechanism of a hypothetical protein, SQA1, through functional assays. Due to the limited public information on a protein officially designated as "this compound," this document will use the well-characterized human cardiac potassium channel KCNQ1 as a prime example to illustrate the principles and methodologies for investigating allosteric modulation. The experimental data and protocols are presented to guide researchers in designing and interpreting functional assays for their specific protein of interest.
Allosteric modulation, where a molecule binds to a site on a protein other than the active site to alter its activity, is a critical mechanism in cellular signaling and a key focus in drug discovery.[1][2] Confirming an allosteric mechanism requires a combination of structural, biochemical, and functional approaches. This guide focuses on the functional assays essential for this validation.
This compound Signaling Pathway: A Hypothetical Model
To investigate the allosteric regulation of this compound, it is crucial to understand its role in cellular signaling. The following diagram illustrates a hypothetical signaling pathway where this compound, an ion channel, is modulated by an allosteric inhibitor.
Caption: Hypothetical this compound signaling pathway.
Experimental Workflow for Confirming Allosteric Inhibition
The following workflow outlines the key steps to functionally validate a putative allosteric inhibitor of this compound. This process involves comparing the inhibitor's effect on the wild-type protein versus a mutant where the proposed allosteric binding site is altered.
Caption: Experimental workflow for functional validation.
Comparative Data on this compound Allosteric Inhibition
The following table summarizes hypothetical data from functional assays comparing the effect of a putative allosteric inhibitor on wild-type (WT) this compound and a mutant (MUT) this compound with a modified allosteric site. A significant shift in the IC50 value for the mutant is a key indicator of allosteric inhibition.
| Construct | Agonist (e.g., Substrate) Concentration | Inhibitor Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| WT this compound | 10 µM | 0.1 | 15 ± 2.1 | 5.2 |
| 10 µM | 1 | 48 ± 3.5 | ||
| 10 µM | 10 | 92 ± 1.8 | ||
| MUT this compound | 10 µM | 0.1 | 2 ± 0.5 | >100 |
| 10 µM | 1 | 8 ± 1.2 | ||
| 10 µM | 10 | 25 ± 2.9 |
Data Interpretation: The data shows that the inhibitor is potent against WT this compound, with an IC50 of 5.2 µM. In contrast, the MUT this compound is significantly less sensitive to the inhibitor, with an IC50 greater than 100 µM. This resistance to inhibition in the mutant protein strongly supports the hypothesis that the inhibitor acts at the mutated allosteric site.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key experiments in confirming an allosteric mechanism.
Site-Directed Mutagenesis
This technique is used to create the mutant this compound with a modified putative allosteric binding site.
Objective: To introduce a specific point mutation into the this compound cDNA.
Materials:
-
Wild-type this compound plasmid DNA
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design primers complementary to the target sequence, with a mismatch at the site of the desired mutation.
-
PCR Amplification: Perform PCR using the WT this compound plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the desired mutation and the absence of other mutations by DNA sequencing.
Heterologous Expression and Electrophysiological Recording
This protocol describes the expression of this compound in a cellular system and the functional measurement of its activity using patch-clamp electrophysiology.
Objective: To measure and compare the ion channel activity of WT and MUT this compound in the presence and absence of the allosteric inhibitor.
Materials:
-
HEK293 cells or Xenopus laevis oocytes
-
WT and MUT this compound plasmids
-
Transfection reagent (for HEK293) or cRNA (for oocytes)
-
Cell culture medium or oocyte incubation solution
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
This compound agonist and allosteric inhibitor
Protocol:
-
Cell Preparation:
-
HEK293 cells: Culture cells to 50-80% confluency and transfect with WT or MUT this compound plasmid DNA. Record 24-48 hours post-transfection.
-
Xenopus oocytes: Inject oocytes with cRNA of WT or MUT this compound. Incubate for 2-5 days before recording.
-
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a high-resistance seal (>1 GΩ) between the micropipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Apply a voltage protocol to elicit this compound channel activity.
-
-
Drug Application:
-
Establish a stable baseline recording of this compound activity in the presence of the agonist.
-
Perfuse the cell with the extracellular solution containing various concentrations of the allosteric inhibitor.
-
Record the steady-state current at each inhibitor concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the inhibitor.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percent inhibition against the inhibitor concentration and fit the data with a Hill equation to determine the IC50.
-
Conclusion
Confirming an allosteric mechanism of action is a multifaceted process that relies on robust functional assays. By comparing the effects of a modulator on a wild-type protein versus a mutant with an altered putative allosteric site, researchers can gather strong evidence for an allosteric mode of action. The methodologies and data presentation formats provided in this guide offer a template for the investigation of this compound or any other protein where allosteric regulation is suspected. Such studies are fundamental to advancing our understanding of protein function and for the development of novel therapeutics.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of SQA1
Disclaimer: The following procedures are generalized guidelines for the disposal of a hypothetical hazardous chemical designated as "SQA1." As the specific chemical properties of this compound are unknown, these instructions are based on established best practices for laboratory chemical waste management. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed and compliant disposal protocols.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and proper disposal of chemical waste, thereby minimizing risks to personnel and the environment.
Immediate Safety and Logistical Information
Proper disposal of laboratory waste is a critical aspect of ensuring a safe working environment and maintaining regulatory compliance.[1][2] The first step in the safe disposal of any chemical is to understand its potential hazards.
Key Principles of Chemical Waste Management:
-
Segregation: Never mix different types of chemical waste.[3] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.[4]
-
Containment: Use appropriate, sealed, and leak-proof containers for waste collection.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling chemical waste.[5][6]
Operational Plan: Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Characterize the Waste:
-
Determine if the this compound waste is hazardous. Consult the Safety Data Sheet (SDS) for this compound, which provides comprehensive information on its physical, chemical, and toxicological properties.[6][7][8][9]
-
Identify if the waste is corrosive, reactive, flammable, or toxic.
2. Select the Appropriate Waste Container:
-
Choose a container that is compatible with this compound. For example, do not use metal containers for corrosive waste.
-
The container must be in good condition, with a secure, tight-fitting lid.[3]
3. Label the Waste Container:
-
Label the container with the words "Hazardous Waste" and the full chemical name "this compound."
-
Include the date accumulation started and the specific hazards (e.g., flammable, corrosive).
4. Waste Accumulation:
-
Keep the waste container sealed when not in use.[3]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from ignition sources or incompatible materials.
5. Requesting Disposal:
-
Once the container is full or you have reached the accumulation time limit set by your institution, arrange for disposal through your EHS department.
-
Complete any required waste pickup forms, providing accurate information about the waste.
Quantitative Data Summary for Chemical Waste Handling
The following table summarizes key quantitative parameters relevant to the safe handling and disposal of laboratory chemical waste. These are general guidelines and may be superseded by specific institutional or regulatory requirements.
| Parameter | Guideline | Regulatory Reference (Example) |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acute hazardous waste | 40 CFR 262.15 |
| Acute Hazardous Waste Limit in SAA | ≤ 1 quart of liquid acute hazardous waste or 1 kg of solid acute hazardous waste | 40 CFR 262.15 |
| Container Labeling Requirement | Must include "Hazardous Waste," the chemical name, and an indication of the hazards. | 40 CFR 262.15(a)(5) |
| Waste Pickup Request Timeframe | Typically within 3 days of the container being full or the accumulation date limit. | Institutional Policy |
Experimental Protocol: Neutralization of Acidic this compound Waste (Hypothetical)
This protocol is a hypothetical example for the neutralization of an acidic this compound solution. Do not attempt this without a full understanding of the chemical's reactivity and appropriate safety measures.
Objective: To neutralize acidic this compound waste to a pH between 6.0 and 8.0 before disposal.
Materials:
-
Acidic this compound waste
-
Sodium bicarbonate (NaHCO₃) or a 1M solution of Sodium Hydroxide (NaOH)
-
pH paper or a calibrated pH meter
-
Stir plate and magnetic stir bar
-
Appropriate waste container
-
Personal Protective Equipment (PPE): chemical splash goggles, acid-resistant gloves, lab coat
Procedure:
-
Place the container of acidic this compound waste in a fume hood.
-
Add a magnetic stir bar to the container and place it on a stir plate.
-
Begin stirring the solution at a moderate speed.
-
Slowly add small amounts of sodium bicarbonate or dropwise add 1M NaOH to the stirring solution. Caution: The reaction may be exothermic and produce gas. Add the neutralizing agent slowly to control the reaction rate.
-
After each addition, wait for the reaction to subside and then check the pH of the solution using pH paper or a pH meter.
-
Continue adding the neutralizing agent incrementally until the pH is between 6.0 and 8.0.
-
Once neutralized, securely cap the container.
-
Label the container as "Neutralized this compound Waste" and include the final pH.
-
Dispose of the neutralized waste according to your institution's hazardous waste procedures.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Medical Waste Management 101: Essential Best Practices for Laboratory Teams | Lab Manager [labmanager.com]
- 2. Safe Lab Waste Handling for Chemical and Biohazards [emsllcusa.com]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. assets.ctfassets.net [assets.ctfassets.net]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. webstaurantstore.com [webstaurantstore.com]
- 8. er9rkq4n3af.exactdn.com [er9rkq4n3af.exactdn.com]
- 9. images.thdstatic.com [images.thdstatic.com]
Essential Safety and Handling Protocols for SQA1
Disclaimer: The following guidelines are based on established best practices for handling potent, hazardous, and uncharacterized chemical compounds. As "SQA1" is not a universally recognized chemical identifier, it is imperative to cross-reference these recommendations with all available internal safety data and the specific chemical properties of the substance . This document serves as a foundational guide to be adapted to the known hazards of this compound.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Risk Assessment and Control
Before handling this compound, a thorough risk assessment is mandatory.[1][2][3] This process is fundamental to identifying potential hazards and implementing appropriate control measures.[2][3]
Risk Assessment Workflow
Caption: A stepwise process for assessing and controlling risks associated with this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure to this compound.[4][5][6] The required level of protection depends on the specific procedures and the known or suspected hazards of the compound.
Recommended PPE for Handling this compound
| Protection Level | Scenario | Required PPE |
| Level C | Handling well-characterized this compound with low aerosolization potential in a ventilated area. | - Full-face or half-mask air-purifying respirator (NIOSH approved)- Chemical-resistant coveralls or suit- Inner and outer chemical-resistant gloves- Chemical-resistant, steel-toed boots |
| Level B | Initial handling of uncharacterized this compound or when there is a risk of splashes or significant aerosolization. | - Positive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respirator- Chemical-resistant clothing (e.g., hooded splash suit)- Inner and outer chemical-resistant gloves- Chemical-resistant, steel-toed boots |
| Level A | High-risk scenarios involving highly toxic or volatile forms of this compound, or in emergency response situations. | - Positive-pressure, self-contained breathing apparatus (SCBA)- Fully encapsulating chemical-protective suit- Inner and outer chemical-resistant gloves- Chemical-resistant, steel-toed boots |
This table is a general guideline. The specific type of glove, respirator cartridge, and suit material must be selected based on the chemical compatibility with this compound.
Operational Plan: Handling and Experimental Workflow
Adherence to a strict operational plan is essential for the safe handling of this compound. All procedures should be designed to minimize the generation of dust or aerosols and to prevent cross-contamination.
Standard Operating Procedure (SOP) Workflow
Caption: A generalized workflow for handling this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[7][8] All chemical waste is regulated and must be disposed of through an approved hazardous waste program.[7]
Chemical Waste Disposal Protocol
| Waste Type | Disposal Procedure |
| Solid this compound Waste | - Collect in a dedicated, sealed, and clearly labeled hazardous waste container.- The container must be compatible with this compound. |
| Liquid this compound Waste | - Collect in a sealed, leak-proof, and clearly labeled hazardous waste container.- Do not mix with incompatible waste streams. |
| Contaminated Labware and PPE | - Double-bag all disposable items (e.g., gloves, pipette tips, bench paper) in labeled hazardous waste bags.- Decontaminate non-disposable items or dispose of them as hazardous waste. |
| Empty this compound Containers | - Triple-rinse with a suitable solvent.- Collect the rinsate as hazardous waste.[9][10]- Deface the original label before disposing of the container.[10] |
Waste Management Decision Tree
Caption: A decision-making process for the safe disposal of this compound waste.
By adhering to these protocols, researchers can mitigate the risks associated with handling this compound, ensuring personal safety and the integrity of their work environment. Continuous review and adaptation of these procedures are essential as more information about the properties of this compound becomes available.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. occhygiene.com.au [occhygiene.com.au]
- 3. intersolia.com [intersolia.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
